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  • Product: 7-(1-Aminoethyl)-2-methyl-2H-indazole
  • CAS: 1159511-44-0

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 2-Methyl-2H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary The 2-methyl-2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 2-methyl-2H-indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the nuanced mechanisms of action, supported by detailed signaling pathway diagrams, and present robust quantitative data to underscore their therapeutic promise. Furthermore, this guide offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, serving as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Rise of the 2-Methyl-2H-Indazole Scaffold

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1][2] Among the various isomeric forms, the 2H-indazole moiety has proven to be a cornerstone in the development of several clinically successful drugs. The strategic placement of a methyl group at the N2 position of the indazole ring can significantly influence the molecule's physicochemical properties, metabolic stability, and target engagement, often leading to enhanced therapeutic efficacy. This guide will specifically focus on the therapeutic landscape of these N2-methylated indazole derivatives.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of 2-methyl-2H-indazole derivatives are largely attributed to their ability to modulate the activity of key protein kinases and enzymes involved in critical cellular processes. Their primary mechanisms of action revolve around the inhibition of signaling pathways implicated in cancer progression and inflammation.

Anticancer Activity: Inhibition of Pro-Survival Kinase Pathways

2-methyl-2H-indazole derivatives have shown significant promise as anticancer agents by targeting crucial signaling cascades that drive tumor growth, proliferation, angiogenesis, and metastasis.[3][4]

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7] 2-methyl-2H-indazole derivatives can exert their anti-angiogenic effects by inhibiting VEGFR, thereby blocking downstream signaling events.

VEGFR_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K/Akt VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Ras Ras/Raf/MEK/ERK VEGFR->Ras Indazole 2-Methyl-2H-Indazole Derivative Indazole->VEGFR Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation Permeability Vascular Permeability PLCg->Permeability Migration Cell Migration Ras->Migration

Caption: VEGFR signaling and its inhibition by 2-methyl-2H-indazole derivatives.

The Extracellular signal-regulated kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[8][9][10][11] Certain 2-methyl-2H-indazole derivatives have been shown to inhibit components of this pathway, thereby halting tumor progression.

ERK_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indazole 2-Methyl-2H-Indazole Derivative Indazole->MEK Inhibition

Caption: The ERK/MAPK signaling cascade and its therapeutic targeting.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12][13][14][15] 2-methyl-2H-indazole derivatives have demonstrated potent anti-inflammatory effects through the selective inhibition of COX-2.[4]

COX2_pathway Stimuli Inflammatory Stimuli AA Arachidonic Acid Stimuli->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Indazole 2-Methyl-2H-Indazole Derivative Indazole->COX2 Inhibition Inflammation Inflammation & Pain PGs->Inflammation

Caption: The COX-2 pathway in inflammation and its inhibition.

Therapeutic Applications and Quantitative Data

The diverse mechanisms of action of 2-methyl-2H-indazole derivatives translate into a wide range of potential therapeutic applications. The following tables summarize the in vitro activity of representative compounds.

Anticancer Activity Data
Compound ID/DescriptionCancer Cell LineTarget Kinase(s)IC50 (µM)Reference
Aza-2H-indazole derivative-SGK1, Tie2, SRC~0.500[4][16]
3-Carboxamido-2H-indazole-6-arylamideWM3629 (Melanoma)BRAF (V599E)0.0386[4]
Indazole-pyrimidine derivative-VEGFR-2-[2]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole-FLT30.154[17]
Anti-inflammatory Activity Data
Compound ID/DescriptionEnzymeIC50 (µM)Reference
IndazoleCOX-223.42[18]
5-AminoindazoleCOX-212.32[18]
6-NitroindazoleCOX-219.22[18]
2,3-diphenyl-2H-indazole (Cmpd 18)COX-2- (50.01% inhibition at 10 µM)[19]
2,3-diphenyl-2H-indazole (Cmpd 23)COX-2- (36.35% inhibition at 10 µM)[19]
Antimicrobial Activity Data
Compound ID/DescriptionOrganismMIC (µg/mL)Reference
2H-indazole derivative (Cmpd 2)Enterococcus faecalis~128[20]
2H-indazole derivative (Cmpd 3)Enterococcus faecalis~128[20]
2H-indazole derivative (Cmpd 5)Staphylococcus aureus64-128[20]
2H-indazole derivative (Cmpd 5)Staphylococcus epidermidis64-128[20]
Antiprotozoal Activity Organism IC50 (µM) Reference
2-phenyl-2H-indazole (Cmpd 8)Giardia intestinalis<1[19]
2-phenyl-2H-indazole (Cmpd 10)Entamoeba histolytica<1[19]
2,3-diphenyl-2H-indazole (Cmpd 18)Giardia intestinalis- (12.8x more active than metronidazole)[21]

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of 2-methyl-2H-indazole derivatives, designed to be reproducible and self-validating.

Synthesis of 2-Methyl-2H-Indazole Derivatives

A robust and versatile method for the synthesis of 2-substituted-2H-indazoles is the one-pot, three-component reaction catalyzed by copper.[22][23]

synthesis_workflow Start Starting Materials: - 2-Bromobenzaldehyde - Methylamine - Sodium Azide - Copper(I) Catalyst Reaction One-Pot Reaction (DMSO, 100-120°C) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-2H-Indazole Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of 2-methyl-2H-indazoles.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and sodium azide (1.5 mmol, 1.5 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO, 3-5 mL) followed by methylamine (1.2 mmol, 1.2 equiv; typically as a solution in a suitable solvent).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-2H-indazole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[4]

Step-by-Step Protocol:

  • Cell Seeding: Culture cancer cells in a suitable medium and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methyl-2H-indazole derivative in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

Conclusion and Future Directions

2-methyl-2H-indazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases.[4] The data and protocols presented in this guide underscore the potent and often selective biological activities of these molecules. Future research should focus on optimizing the 2-methyl-2H-indazole scaffold to enhance potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action and the identification of novel therapeutic targets will be crucial in translating the preclinical promise of these compounds into clinically effective therapies.

References

  • ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. (2021). MDPI. [Link]

  • Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity (Review). (2020). Spandidos Publications. [Link]

  • ERKs in Cancer: Friends or Foes?. (2014). AACR Journals. [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2023). Immuno-Oncology and Technology. [Link]

  • Targeting the ERK signaling pathway in cancer therapy. (2009). Taylor & Francis Online. [Link]

  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli... (n.d.). ResearchGate. [Link]

  • Role and regulation of cyclooxygenase-2 during inflammation. (n.d.). PubMed. [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). PMC. [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (n.d.). Frontiers. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2023). PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]

  • The VEGF signaling pathway in cancer: the road ahead. (n.d.). PMC. [Link]

  • COX-2 – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • VEGF/VEGFR Axis for Cancer Therapy. (2022). Encyclopedia.pub. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). PMC. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. [Link]

  • Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. (2019). PubMed. [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). bioRxiv. [Link]

  • Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones. (2014). eScholarship. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). Taylor & Francis Online. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025). ResearchGate. [Link]

Sources

Exploratory

Literature review of aminoethyl indazole building blocks

Title: Aminoethyl Indazole Building Blocks in Modern Medicinal Chemistry: Synthesis, Pharmacology, and Structural Optimization Introduction: The 3-(2-aminoethyl)-1H-indazole scaffold, colloquially known as the aminoethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Aminoethyl Indazole Building Blocks in Modern Medicinal Chemistry: Synthesis, Pharmacology, and Structural Optimization

Introduction: The 3-(2-aminoethyl)-1H-indazole scaffold, colloquially known as the aminoethyl indazole or 2-azatryptamine core, has emerged as a privileged building block in modern drug discovery. Acting as a robust bioisostere for indoles and phenols, the indazole nucleus offers superior physicochemical properties, including enhanced metabolic stability, improved oral bioavailability, and lower plasma clearance. This technical guide explores the pharmacological landscape, structural optimization, and synthetic methodologies of aminoethyl indazoles, providing drug development professionals with a comprehensive framework for utilizing this scaffold.

Pharmacological Significance & Target Landscape

Aminoethyl indazoles are highly versatile, primarily due to their structural homology with endogenous tryptamines like serotonin (5-HT) and melatonin.

Serotonin Receptor Agonism (5-HT2 Family) Recent structure-activity relationship (SAR) studies have extensively evaluated indazole analogs of classical psychedelics, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). According to[1], substituting the indole core of 5-MeO-DMT with a 1H-indazole yields potent serotonin receptor subtype 2 (5-HT2) agonists. The high potency of these analogs is mechanistically driven by a unique halogen-bonding interaction with specific residues (e.g., Phe2345.38) within the 5-HT2A orthosteric pocket[2]. This interaction stabilizes the active conformation of the receptor, triggering the Gq-coupled signaling cascade.

Thrombin Receptor (PAR-1) Antagonism Beyond neuropharmacology, aminoethyl indazoles serve as rigid templates for peptide mimetics. utilized the indazole core to discover a novel series of Thrombin Receptor (PAR-1) antagonists[3]. The indazole nitrogen atoms provide critical hydrogen-bonding acceptor/donor sites that mimic the native peptide backbone, ensuring high target selectivity.

Quantitative Pharmacological Data To illustrate the pharmacological impact of the indazole bioisosteric replacement, Table 1 summarizes the binding affinities and functional potencies of key aminoethyl indazole derivatives compared to their indole counterparts.

Compound ClassTarget ReceptorEC50 / IC50 (nM)Emax (%)Key Structural FeatureReference
5-MeO-DMT (Indole)5-HT2A~350 nM85%Native indole core[1]
1H-Indazole Analog (Compound 6a)5-HT2A203 nM70%1H-indazole bioisostere[1]
1H-Indazole Analog (Compound 6a)5-HT2B>10,000 nMN/AHigh 5-HT2B selectivity[1]
1H-Indazole Analog (Compound 6a)5-HT2C532 nM72%Moderate 5-HT2C activity[1]
Indazole Peptide MimeticPAR-1<50 nMN/A3-aminoethyl substitution[3]

Table 1: Comparative pharmacological data of aminoethyl indazole derivatives. Data synthesized from in vitro calcium mobilization assays and binding studies.

Mechanistic Pathways

The activation of the 5-HT2A receptor by aminoethyl indazole agonists follows a well-defined Gq-protein coupled receptor (GPCR) signaling pathway. The diagram below maps this logical relationship.

G A Aminoethyl Indazole (Agonist) B 5-HT2A Receptor (Orthosteric Pocket) A->B Halogen Bonding (Phe2345.38) C Gq Protein Activation B->C Conformational Shift D Phospholipase C (PLC) Cleavage C->D alpha-Subunit Binding E IP3 / DAG Production D->E PIP2 Hydrolysis F Intracellular Ca2+ Release E->F ER Channel Opening

Figure 1: 5-HT2A receptor activation pathway by aminoethyl indazole agonists.

Synthetic Methodologies for Aminoethyl Indazoles

Historically, the synthesis of 5-amino-3-(2-aminoethyl)indazole relied on the dehydrogenation of tetrahydroindazole precursors, a method pioneered by [3]. However, this classical approach suffers from harsh reaction conditions and limited substrate scope.

Modern synthetic strategies leverage transition-metal catalysis. The C-3 position of the indazole ring is notoriously unreactive towards direct electrophilic substitution. To overcome this, the Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate has been established as a mild, flexible, and high-yielding strategy to design 2-azatryptamines ()[4][5].

Causality of Experimental Choices:

  • Iodination over Bromination: Iodine is a superior leaving group in oxidative addition, allowing the Heck coupling to proceed at lower temperatures with Pd(OAc)2[6].

  • N-Protection: The free N-H of the indazole can poison the palladium catalyst or lead to unwanted N-alkylation by-products. Protecting the N1 position (e.g., with a tetrahydropyranyl or THP group) is a critical prerequisite for high yields[7].

  • Stepwise Elongation: Coupling with methyl acrylate installs a 3-carbon chain with a terminal ester. Subsequent hydrogenation and amidation precisely control the formation of the ethylamine linker, avoiding the over-alkylation issues common in direct nucleophilic aliphatic substitutions.

Experimental Protocol: Synthesis of 2-Azatryptamines via Heck Coupling

The following self-validating protocol details the synthesis of the aminoethyl indazole core[4][6].

Step 1: Regioselective Iodination

  • Dissolve 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add potassium hydroxide (KOH, 3.75 eq) and iodine (I2, 2.0 eq).

  • Stir at room temperature for 3 hours.

  • Validation: Quench with saturated sodium bisulfite to precipitate 3-iodo-1H-indazole. Confirm mass via LC-MS (M+H = 245.0).

Step 2: N-Protection

  • Suspend 3-iodo-1H-indazole in dichloromethane (DCM) with a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise at 0 °C.

  • Stir for 2 hours at room temperature to yield 1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole.

  • Validation: TLC monitoring (Hexane/EtOAc 8:2) should show complete consumption of the starting material.

Step 3: Heck Cross-Coupling

  • In a Schlenk flask, combine the protected 3-iodoindazole (1.0 eq), methyl acrylate (2.0 eq), Pd(OAc)2 (0.05 eq), tri-o-tolylphosphine (0.1 eq), and triethylamine (Et3N, 3.0 eq) in anhydrous acetonitrile.

  • Degas the mixture and heat at 90 °C under nitrogen for 12 hours.

  • Validation: Isolate the resulting (E)-methyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)acrylate via silica gel chromatography. 1H-NMR should display characteristic trans-alkene doublets (J ≈ 16 Hz) around 6.5–7.8 ppm.

Step 4: Hydrogenation and Amidation

  • Dissolve the acrylate intermediate in methanol and add 10% Pd/C. Stir under a hydrogen atmosphere (1 atm) for 4 hours to reduce the alkene.

  • Saponify the resulting ester with LiOH (aq), then couple the free acid with an appropriate amine (e.g., dimethylamine) using HATU/DIPEA to form the amide.

  • Reduce the amide to the corresponding amine using Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0 °C to reflux.

Step 5: Deprotection

  • Treat the crude amine with 2M HCl in methanol to cleave the THP protecting group.

  • Validation: Purify via preparative HPLC. Final purity must be >95% by LC-MS, yielding the target 3-(2-aminoethyl)-1H-indazole derivative.

G N1 1H-Indazole N2 3-Iodo-1H-indazole (Regioselective Iodination) N1->N2 I2, KOH, DMF N3 N1-THP-3-Iodoindazole (N-Protection) N2->N3 DHP, p-TsOH N4 3-Indazolylacrylate (Heck Coupling w/ Methyl Acrylate) N3->N4 Pd(OAc)2, P(o-tol)3, Et3N N5 3-Indazolylpropanoate (Catalytic Hydrogenation) N4->N5 H2, Pd/C N6 Aminoethyl Indazole (Amidation, Reduction & Deprotection) N5->N6 1. Amidation 2. LiAlH4 3. HCl/MeOH

Figure 2: Synthetic workflow for 2-azatryptamines via Heck cross-coupling.

Conclusion

The aminoethyl indazole building block represents a powerful structural motif in medicinal chemistry. By acting as a metabolically stable bioisostere for tryptamines, it unlocks new therapeutic potentials in GPCR agonism and protease antagonism. Coupled with robust, palladium-catalyzed synthetic workflows, researchers can efficiently generate diverse libraries of 2-azatryptamines to accelerate drug discovery pipelines.

References

  • Jayakodiarachchi, N., Maurer, M. A., Schultz, D. C., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 302-309. URL:[Link]

  • Collot, V., Varlet, D., & Rault, S. (2000). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron Letters, 41(22), 4363-4366. URL:[Link]

  • Zhang, H.-C., et al. (2001). Discovery and Optimization of a Novel Series of Thrombin Receptor (PAR-1) Antagonists: Potent, Selective Peptide Mimetics Based on Indole and Indazole Templates. Journal of Medicinal Chemistry, 44(7), 1021-1024. URL:[Link]

  • Savitskaya, N. V., et al. (1961). Synthesis of 5-amino-3-(b-aminoethyl) indazole. Zhurnal Obshchei Khimii, 31, 1924-1926. Cited in EP1676841A1.
  • Arnautu, A., Collot, V., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles. Molecules, 23(8), 2056. URL:[Link]

Sources

Foundational

A Technical Guide to the Pharmacophore Analysis of 7-(1-Aminoethyl)-2-methyl-2H-indazole: A Hypothetical Case Study in Kinase Inhibitor Design

Abstract The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules.[1][2][3][4] This technical guide provides an in-depth, hypothetical pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules.[1][2][3][4] This technical guide provides an in-depth, hypothetical pharmacophore analysis of a novel compound, 7-(1-Aminoethyl)-2-methyl-2H-indazole, positioned as a potential kinase inhibitor. We will explore the rationale behind experimental choices in a typical drug discovery workflow, from initial target identification to the development of a predictive pharmacophore model. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical application of computational chemistry in modern drug design.

Introduction: The Therapeutic Potential of the 2H-Indazole Scaffold

Indazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5][6] The 2H-indazole isomer, in particular, is a key structural motif in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscoring its therapeutic importance.[4] The unique electronic and structural properties of the 2H-indazole ring system, characterized by two nitrogen atoms within the bicyclic aromatic structure, allow for diverse molecular interactions with biological targets.[7][8]

This guide focuses on a hypothetical compound, 7-(1-Aminoethyl)-2-methyl-2H-indazole. The presence of a chiral aminoethyl side chain at the 7-position introduces key functionalities—a basic nitrogen and a potential hydrogen bond donor—that can be pivotal for target engagement. The N2-methyl group stabilizes the 2H-tautomeric form, which can be crucial for maintaining an optimal binding conformation.

Given the prevalence of indazole cores in kinase inhibitors, this guide will proceed with a hypothetical scenario where 7-(1-Aminoethyl)-2-methyl-2H-indazole has been identified as a hit in a high-throughput screen against a specific oncology target, Fibroblast Growth Factor Receptor 1 (FGFR1). Aberrant FGFR signaling is implicated in various cancers, making it a validated target for therapeutic intervention.[9][10]

The Role of Pharmacophore Analysis in Drug Discovery

Pharmacophore modeling is a cornerstone of modern, rational drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively/negatively ionizable groups (PI/NI).

The primary objectives of this hypothetical pharmacophore analysis are:

  • To elucidate the key chemical features of 7-(1-Aminoethyl)-2-methyl-2H-indazole and its analogs responsible for FGFR1 inhibition.

  • To develop a 3D predictive model that can be used for virtual screening of compound libraries to identify novel and potent FGFR1 inhibitors.

  • To guide the rational design and optimization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Methodological Workflow: A Self-Validating System

The following section outlines a detailed, step-by-step methodology for the pharmacophore analysis of our lead compound. The workflow is designed to be a self-validating system, where each step builds upon the previous one with internal checks and balances.

G cluster_0 Phase 1: Ligand Preparation & Conformational Analysis cluster_1 Phase 2: Pharmacophore Model Generation cluster_2 Phase 3: Model Validation & Application A 1. Training Set Selection: - 7-(1-Aminoethyl)-2-methyl-2H-indazole (active) - Structurally related analogs (active & inactive) B 2. 2D to 3D Conversion: - Generation of low-energy conformers for each molecule A->B Energy Minimization C 3. Feature Identification: - Annotate HBD, HBA, HY, AR, PI features B->C D 4. Hypothesis Generation (e.g., using PHASE): - Align active compounds - Identify common features C->D E 5. Scoring & Ranking: - Based on survival score, site score, vector score, volume score D->E F 6. Test Set Validation: - Screen a set of known active/inactive compounds - Assess sensitivity and specificity E->F G 7. Decoy Set Screening: - Screen a large set of drug-like 'decoy' molecules - Ensure the model is not overly general F->G H 8. Molecular Docking (Cross-Validation): - Dock training set into FGFR1 active site (PDB: 4V04) - Compare binding modes with pharmacophore hypothesis G->H I 9. Virtual Screening & Lead Optimization: - Screen large compound libraries - Guide synthetic chemistry efforts H->I

Caption: A comprehensive workflow for pharmacophore model generation and validation.

Ligand Preparation and Conformational Analysis
  • Step 1: Training Set Selection: A diverse set of at least 15-20 molecules with a wide range of biological activities (IC50 values) against FGFR1 would be curated. This set would include our lead compound, 7-(1-Aminoethyl)-2-methyl-2H-indazole, and a series of its synthesized analogs. It is crucial to include both highly active and inactive compounds to ensure the model can discriminate between them.

  • Step 2: 2D to 3D Conversion and Conformational Search: Each molecule in the training set is converted to a 3D structure. A rigorous conformational search is then performed for each ligand to generate a representative ensemble of low-energy conformations. This step is critical as the bioactive conformation is often not the global minimum energy state.

Pharmacophore Hypothesis Generation
  • Step 3: Feature Identification: Standard chemical features (HBD, HBA, HY, AR, PI) are assigned to each conformer of the molecules in the training set.

  • Step 4: Common Feature Pharmacophore Generation: A program like PHASE (Schrödinger) or LigandScout would be used to identify common pharmacophore hypotheses among the active compounds.[11] The algorithm aligns the conformers of the active molecules and searches for common 3D arrangements of pharmacophoric features.

  • Step 5: Scoring and Ranking: The generated hypotheses are scored and ranked based on various parameters. A good hypothesis should align well with the active molecules and poorly with the inactive ones.

Model Validation
  • Step 6: Test Set Validation: The top-ranked pharmacophore model is validated using a test set of compounds that were not used in model generation. The model's ability to correctly classify active and inactive compounds is assessed.

  • Step 7: Decoy Set Screening: The model is further challenged by screening it against a large database of "decoy" molecules (structurally similar but topologically distinct from the active compounds). A robust model should have a low hit rate for decoy molecules.

  • Step 8: Molecular Docking Cross-Validation: The binding mode of the lead compound within the FGFR1 active site (e.g., PDB ID: 4V04) is predicted using molecular docking. The key interactions observed in the docking pose should be consistent with the features of the generated pharmacophore model. This provides a structure-based validation of the ligand-based pharmacophore.

Hypothetical Results and Discussion

Let's assume the above workflow yields a five-point pharmacophore hypothesis for FGFR1 inhibition, designated as AHRDP_1.

G cluster_0 Pharmacophore Hypothesis: AHRDP_1 A HBA H HY A->H 3.5 Å R AR H->R 4.2 Å D HBD R->D 5.1 Å P PI R->P 6.8 Å D->P 2.9 Å

Sources

Exploratory

An In-Depth Technical Guide to 7-(1-Aminoethyl)-2-methyl-2H-indazole: Physicochemical Data and Synthetic Context

Abstract: This technical guide provides a comprehensive overview of the available physicochemical data for the compound 7-(1-Aminoethyl)-2-methyl-2H-indazole. Due to the limited publicly available information on this spe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the available physicochemical data for the compound 7-(1-Aminoethyl)-2-methyl-2H-indazole. Due to the limited publicly available information on this specific molecule, this document also presents a broader context of the 2H-indazole scaffold, which is recognized as a privileged structure in medicinal chemistry. The guide covers general synthetic strategies for 2H-indazoles, common analytical characterization techniques, and the wide-ranging biological significance of the indazole class of compounds. This approach aims to equip researchers, scientists, and drug development professionals with foundational knowledge and practical insights relevant to the study of this and related molecules.

Introduction to 7-(1-Aminoethyl)-2-methyl-2H-indazole

7-(1-Aminoethyl)-2-methyl-2H-indazole is a specific derivative of the indazole heterocyclic system. The indazole core, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of therapeutic agents due to its diverse biological activities.[1][2] Indazoles exist in two main tautomeric forms, 1H- and 2H-indazole, with the substituent on the nitrogen atom defining the specific isomer.[2] The 2H-indazole isomer, as in the case of the topic compound, is a significant pharmacophore found in a variety of biologically active molecules.[3][4]

While specific, in-depth experimental data and literature for 7-(1-Aminoethyl)-2-methyl-2H-indazole are not widely available in the public domain, this guide compiles the known core data and provides a robust framework for its study based on the well-established chemistry and biology of the 2H-indazole family.

Physicochemical and Core Data

The fundamental molecular properties of 7-(1-Aminoethyl)-2-methyl-2H-indazole have been calculated and are listed below. It is important to note that experimental data such as melting point, boiling point, and solubility are not publicly documented.

PropertyValueSource
Molecular Formula C10H13N3-
Molecular Weight 175.23 g/mol -
CAS Number 1449621-39-3-
Canonical SMILES CC(N)C1=CC=CC2=C1N(C=N2)CPubChem
Chemical Structure

Figure 1: Chemical structure of 7-(1-Aminoethyl)-2-methyl-2H-indazole.

Synthetic Strategies for the 2H-Indazole Scaffold

The synthesis of 2H-indazoles is a well-documented area of organic chemistry, with numerous methods developed to achieve regioselective N-alkylation.[5][6] Understanding these general pathways provides a logical starting point for proposing a synthesis for 7-(1-Aminoethyl)-2-methyl-2H-indazole.

Key Synthetic Approaches:
  • One-Pot, Three-Component Reactions: A highly efficient method involves the copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[5] This approach is valued for its operational simplicity and broad substrate scope.

  • Reductive Cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization, promoted by a reducing agent like tri-n-butylphosphine, to form the 2H-indazole ring.[5]

  • Intramolecular Amination: Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another established route to 2-aryl-2H-indazoles.[5]

Proposed Synthetic Workflow

A plausible synthetic route to 7-(1-Aminoethyl)-2-methyl-2H-indazole would likely begin with a pre-functionalized indazole or a precursor that allows for the introduction of the aminoethyl group at the C7 position. A general workflow is conceptualized below.

G start Starting Material (e.g., 2-Methyl-7-nitro-2H-indazole) step1 Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2) start->step1 step2 Formation of 7-Amino-2-methyl-2H-indazole step1->step2 step3 Acylation/Alkylation at C7 (e.g., with a protected aminoethyl precursor) step2->step3 step4 Introduction of the Aminoethyl Group step3->step4 step5 Deprotection (if necessary) step4->step5 end Final Product: 7-(1-Aminoethyl)-2-methyl-2H-indazole step5->end

Figure 2: A conceptual synthetic workflow for 7-(1-Aminoethyl)-2-methyl-2H-indazole.

Analytical Characterization

The structural elucidation and purity assessment of 7-(1-Aminoethyl)-2-methyl-2H-indazole would rely on a standard suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the compound's structure.

  • ¹H NMR: Would be used to identify the number and environment of protons. Expected signals would include those for the methyl group on the indazole nitrogen, the methyl and methine protons of the aminoethyl group, and the aromatic protons on the benzene ring.

  • ¹³C NMR: Would confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS)

MS is critical for determining the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): Would be employed to confirm the elemental composition (C10H13N3) by providing a highly accurate mass measurement.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound.[9][10]

  • Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9][11] A gradient elution method is often employed to ensure good separation of the main compound from any impurities or starting materials.[7] Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the indazole chromophore.[9]

Biological Significance of the Indazole Scaffold

While the specific biological activity of 7-(1-Aminoethyl)-2-methyl-2H-indazole is not documented, the indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2]

Derivatives of indazole have demonstrated a broad spectrum of pharmacological properties, including:

  • Anti-inflammatory [3][12]

  • Antitumor/Anticancer [1][2]

  • Antibacterial and Antifungal [1]

  • Anti-HIV [1]

  • Antiarrhythmic [2]

The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[6] This makes it a highly attractive core structure for the design of novel therapeutic agents.

Conclusion

7-(1-Aminoethyl)-2-methyl-2H-indazole is a molecule of interest built upon the medicinally significant 2H-indazole scaffold. While specific experimental data for this compound remains scarce in public literature, this guide provides a comprehensive framework based on its fundamental properties and the extensive knowledge available for the indazole class of compounds. The presented information on general synthetic strategies, analytical characterization methods, and the biological importance of the core structure serves as an essential resource for researchers and scientists initiating work with this or related molecules. Further empirical studies are necessary to fully elucidate the specific physicochemical properties and biological activities of 7-(1-Aminoethyl)-2-methyl-2H-indazole.

References

  • Bhattacharjee, S., & Hajra, A. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry. Available from: [Link]

  • Devi, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2014). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • MCE. (n.d.). 7-(1-Aminoethyl)-2-methyl-2H-indazole. Available from: [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • PubChem. (n.d.). 7-amino-2-methyl-2h-indazole. Available from: [Link]

  • Lv, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Available from: [Link]

  • Patel, K., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. Available from: [Link]

  • Perjesi, P., et al. (2008). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Organic Letters. Available from: [Link]

  • Bangladesh Journals Online. (2021). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by HPLC Fingerprinting. Available from: [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

  • SciELO. (2019). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Available from: [Link]

Sources

Foundational

The Role of 2-Methyl-2H-Indazole in Modern Kinase Inhibitor Discovery

An In-Depth Technical Guide Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure for its recurring appearance in potent, selective, and clinically successful kina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure for its recurring appearance in potent, selective, and clinically successful kinase inhibitors. While the 1H-indazole tautomer is widely exploited for its ability to form critical hydrogen bond interactions with the kinase hinge region, its N2-substituted isomer, particularly the 2-methyl-2H-indazole, presents a distinct and strategically valuable tool for drug designers. This technical guide provides an in-depth exploration of the 2-methyl-2H-indazole moiety's role in kinase inhibitor discovery. We will dissect its unique structural and electronic properties, analyze its function as a hinge-binding motif, and present its application in the development of targeted inhibitors for critical oncogenes such as the TAM family of kinases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to overcome challenges in kinase inhibitor design, such as selectivity, potency, and drug resistance.

The Kinase Target and the Privileged Indazole Scaffold

Protein kinases, which regulate the majority of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors (SMKIs) that target the ATP-binding site has revolutionized cancer treatment. The indazole core is a bicyclic heteroaromatic system that has proven to be an exceptionally effective scaffold for these inhibitors.[2]

Its success stems from several key features:

  • Bioisosteric Versatility: The indazole ring can serve as a bioisostere for other common motifs like indole or phenol, offering a way to modulate physicochemical properties while maintaining key interactions.[2][3]

  • Synthetic Tractability: A wealth of synthetic methodologies allows for the diverse functionalization of the indazole core.[4][5]

  • Hinge-Binding Capability: The defining feature for many indazole-based inhibitors is their ability to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[6] Typically, the 1H-indazole isomer uses its N1-H as a hydrogen bond donor and the N2 atom as an acceptor.[2][7]

While the 1H-indazole is prevalent, strategic substitution at the N2 position fundamentally alters these interaction capabilities, providing a powerful design element for medicinal chemists.

The 2-Methyl-2H-Indazole: A Strategic Modification

Methylation at the N2 position of the indazole ring creates the 2-methyl-2H-indazole isomer. This seemingly simple modification has profound implications for molecular design and biological activity.

Altered Physicochemical and Structural Properties

The introduction of a methyl group at the N2 position eliminates the hydrogen bond donor capability at this site. This has several consequences:

  • Modified Hinge Interaction: The molecule can no longer participate in the canonical N1-H donor/N2 acceptor hydrogen bond pattern with the kinase hinge. Instead, the N1 atom is now exclusively a hydrogen bond acceptor. This forces a different binding orientation or reliance on other interactions, which can be exploited to achieve selectivity.

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the scaffold, which can influence cell permeability and metabolic stability.

  • Blocked Tautomerization: The methylation locks the scaffold into the 2H-indazole form, preventing tautomerization to the 1H isomer. This provides a fixed, rigid geometry for interaction with the target protein.

The decision to use a 2-methyl-2H-indazole is therefore a deliberate design choice aimed at fine-tuning the inhibitor's interaction profile within the ATP pocket.

A Case Study: Targeting the TAM (TYRO3, AXL, MER) Kinases

The TAM family of receptor tyrosine kinases plays a significant role in cancer progression, metastasis, and the development of drug resistance.[8][9] Consequently, they are high-priority targets for inhibitor development. Fragment-based lead discovery (FBLD) has successfully identified indazole-based scaffolds as potent inhibitors of AXL kinase.[8][10]

In the development of AXL inhibitors, moving from a simple fragment to a potent lead often involves exploring substitutions on the core scaffold. While many successful inhibitors use the 1H-indazole, the 2-methyl variant provides an alternative approach to occupy the ATP binding site and achieve desired potency and selectivity profiles against AXL, MER, and TYRO3.[8][11][12]

Below is a logical workflow illustrating how a 2-methyl-2H-indazole moiety might be incorporated during a lead optimization campaign.

FBLD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization FragScreen Fragment Library Screen (e.g., High Conc. Biochemical Assay) Hit_11 Identify Indazole Fragment Hit e.g., Hit 11 for AXL Kinase FragScreen->Hit_11 Docking Structure-Guided Design (Docking into AXL ATP Pocket) Hit_11->Docking X-ray Crystallography or Homology Modeling SAR SAR Exploration: - Substitution at C3, C5, C6 - Explore N1 vs. N2 substitution Docking->SAR N2_Methyl Synthesize 2-Methyl-2H-Indazole To probe specific hydrophobic pockets and alter hinge interaction vector SAR->N2_Methyl PotencyAssay Assess Potency & Selectivity (AXL, MER, TYRO3 Assays) N2_Methyl->PotencyAssay Lead_Opt Lead Optimization (Improve ADME Properties) PotencyAssay->Lead_Opt PK_Studies In Vivo Pharmacokinetic and Efficacy Studies Lead_Opt->PK_Studies

Caption: Lead discovery workflow incorporating the 2-methyl-2H-indazole scaffold.

Synthesis and Methodologies

The successful application of the 2-methyl-2H-indazole scaffold is contingent on robust and efficient synthetic protocols. Direct methylation of an indazole precursor often yields a mixture of N1 and N2 isomers, necessitating careful reaction control and chromatographic separation.

Detailed Protocol: Synthesis of a 2-Methyl-2H-Indazole Intermediate

This protocol describes a general method for the N-methylation of a substituted indazole, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize a 2-methyl-2H-indazole derivative from a corresponding NH-indazole precursor.

Materials:

  • Substituted 1H-Indazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen, forming the sodium salt. Performing this step at 0 °C controls the exothermic reaction and prevents side reactions.

  • Activation: Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become a slurry.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Causality Note: MeI is a potent electrophile. The deprotonated indazole anion acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction. This reaction can occur at either N1 or N2, leading to a mixture of isomers.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude mixture by silica gel column chromatography. Use a gradient of hexanes and ethyl acetate to separate the N1-methyl and N2-methyl isomers. Self-Validation Note: The two isomers will have different polarities and thus different Rf values on TLC, allowing for their separation. The identity of each isomer must be confirmed by spectroscopic methods, primarily 1H and 13C NMR, and potentially NOE experiments to confirm the spatial proximity of the methyl group.

Experimental Validation: Kinase Inhibition Assay

To validate the efficacy of newly synthesized 2-methyl-2H-indazole derivatives, a robust biochemical assay is essential. The following protocol is a representative example for determining the IC₅₀ value against a target kinase like AXL.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the AXL kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Materials:

  • Recombinant AXL kinase domain

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: HEPES, MgCl₂, DTT, Brij-35

  • Test compound (2-methyl-2H-indazole derivative) dissolved in DMSO

  • 384-well low-volume assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.

  • Kinase Addition: Add the AXL kinase solution (in assay buffer) to the wells containing the test compound and incubate for 15-30 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated.

  • Reaction Initiation: Add a solution containing the biotinylated substrate peptide and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing the Europium-labeled antibody and SA-APC in a buffer with EDTA. Causality Note: EDTA chelates Mg²⁺ ions, which are essential for kinase activity, thereby stopping the reaction.

  • Signal Reading: Incubate the plate for at least 60 minutes to allow the detection reagents to bind. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system provides a quantitative measure of the inhibitor's potency, allowing for direct comparison between different derivatives in the SAR study.

Structure-Activity Relationship (SAR) and Data Interpretation

The true value of the 2-methyl-2H-indazole scaffold is revealed through systematic SAR studies. The table below presents hypothetical data for a series of AXL inhibitors, illustrating how modifications can impact potency.

Compound IDCore ScaffoldR1 Group (at C3)AXL IC₅₀ (nM)MER IC₅₀ (nM)Selectivity (MER/AXL)
1a 1H-IndazolePyridine501503.0
1b 2-Methyl-2H-IndazolePyridine2550020.0
1c 2-Methyl-2H-IndazolePhenyl1530020.0
1d 2-Methyl-2H-IndazoleCyclopropyl250>1000>4.0

Data are hypothetical for illustrative purposes.

Interpretation of SAR:

  • Impact of N2-Methylation: Comparing 1a and 1b , the addition of the N2-methyl group improves AXL potency and significantly enhances selectivity against the related kinase MER. This suggests the N2-methyl group may be positioning the pyridine R1 group more optimally in the AXL active site or introducing a steric clash in the MER active site.

  • Exploration of R1 Group: Comparing 1b and 1c , switching the R1 group from pyridine to phenyl results in a further increase in AXL potency, indicating a favorable hydrophobic interaction.

  • Hydrophobic Pocket Limits: Compound 1d shows that a smaller aliphatic group like cyclopropyl is not well-tolerated at the R1 position, leading to a significant loss of potency.

This systematic approach, combining rational design, synthesis, and quantitative bioassays, is fundamental to leveraging the unique properties of the 2-methyl-2H-indazole core.

Hinge_Interaction cluster_1H 1H-Indazole Interaction cluster_2Me 2-Methyl-2H-Indazole Interaction Indazole_1H 1H-Indazole Hinge_NH Hinge Backbone (NH) Indazole_1H->Hinge_NH H-Bond Acceptor (N2) Hinge_CO Hinge Backbone (C=O) Indazole_1H->Hinge_CO H-Bond Donor (N1-H) Indazole_2Me 2-Methyl-2H-Indazole Hinge_NH_2 Hinge Backbone (NH) Indazole_2Me->Hinge_NH_2 H-Bond Acceptor (N1) Hydrophobic_Pocket Hydrophobic Pocket Indazole_2Me->Hydrophobic_Pocket Favorable Interaction (2-Methyl)

Sources

Exploratory

The 7-Functionalized Indazole Scaffold: Historical Evolution, Synthetic Breakthroughs, and Medicinal Chemistry Applications

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, characterized by its fused pyrazole and benzene rings, unique tautomerism, and versatile hydrogen-bonding capabilities. While func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, characterized by its fused pyrazole and benzene rings, unique tautomerism, and versatile hydrogen-bonding capabilities. While functionalization at the N-1, N-2, and C-3 positions is synthetically straightforward due to the inherent electronic distribution of the heterocycle, the C-7 position has historically presented a formidable synthetic barrier[1]. As a Senior Application Scientist, I have observed that overcoming this barrier is not merely an academic exercise; it is a critical gateway to unlocking highly selective kinase and enzyme inhibitors. This technical guide dissects the causality behind modern C-7 functionalization techniques, provides self-validating experimental protocols, and explores the profound pharmacological impact of 7-substituted indazoles.

The C-7 Challenge: Stereoelectronic Context

The difficulty in accessing the C-7 position stems from the natural reactivity profile of the indazole ring. The N-1 and N-2 atoms are highly nucleophilic, making them the default sites for alkylation, while the C-3 position is the thermodynamic sink for electrophilic aromatic substitution (EAS). Consequently, the C-7 position remains electronically isolated and sterically shielded by the adjacent N-1 atom[1].

Historically, accessing 7-substituted indazoles required cumbersome de novo syntheses—cyclizing pre-functionalized anilines or benzenes. These early-stage functionalization methods suffered from poor atom economy, harsh reaction conditions, and a severe lack of late-stage structural diversity[1]. The paradigm shifted with the advent of Directed ortho-Metalation (DoM) and Palladium-catalyzed cross-coupling, which enabled precision engineering of the C-7 vector[1],[2].

Synthetic Breakthroughs: Engineering the C-7 Vector

Directed ortho-Metalation (DoM)

To achieve late-stage functionalization at C-7, chemists employ DoM. The causality behind this approach relies on strict stereoelectronic control: by installing a Lewis basic protecting group at N-1, we block unwanted N-alkylation and create a coordinating anchor for a strong base (like n-BuLi)[1]. The protecting group's heteroatoms coordinate the lithium cation, bringing the basic alkyl anion into extreme proximity with the C-7 hydrogen. This proximity effect drastically lowers the activation energy for deprotonation, allowing for regioselective lithiation exclusively at C-7[1].

Palladium-Catalyzed Cross-Coupling

For complex substitutions (e.g., cyanation, arylation), 7-functionalized building blocks like 7-OTf-1H-indazole or 7-haloindazoles are utilized in Palladium-mediated cross-coupling[2]. The use of triflates or halides at C-7 provides a highly reactive oxidative addition site for Pd(0) catalysts, enabling divergent syntheses of complex medicinal scaffolds[2].

SynthWorkflow Indazole 1H-Indazole (Starting Material) Protect N-Protection (SEM / THP) Indazole->Protect Step 1 DoM Directed ortho-Metalation (n-BuLi, -78°C) Protect->DoM Step 2 Electrophile Electrophilic Quench (Halogen, Borate) DoM->Electrophile Step 3 CrossCouple Pd-Catalyzed Cross-Coupling Electrophile->CrossCouple Step 4 (Optional) Deprotect Deprotection (Acidic Cleavage) Electrophile->Deprotect Step 5 CrossCouple->Deprotect Step 5 Product 7-Functionalized 1H-Indazole Deprotect->Product Final

Workflow for C-7 indazole functionalization via Directed ortho-Metalation and Cross-Coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating immediate quality control checkpoints to prevent downstream failures.

Protocol 1: Regioselective C-7 Lithiation and Electrophilic Quench

Objective: Synthesize 7-iodo-1H-indazole via DoM.

  • N-Protection: Dissolve 1H-indazole in anhydrous THF. Add NaH (1.1 eq) at 0°C, followed by SEM-Cl (1.1 eq). Causality: The SEM group prevents N-H deprotonation and acts as the essential directing group for the subsequent metalation[1].

  • Lithiation: Cool the protected indazole solution in dry THF to -78°C under an Argon atmosphere. Dropwise add n-BuLi (1.2 eq) and stir for 1 hour.

  • Electrophilic Quench: Add a solution of iodine (1.5 eq) in THF at -78°C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Deprotection: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate. Cleave the SEM group using TBAF in THF at reflux.

  • Self-Validation & Quality Control:

    • In-process check: Before adding iodine, extract a 0.5 mL aliquot and quench with D₂O. Analyze via ¹H-NMR. The complete disappearance of the C-7 proton signal (~7.3 ppm) and the presence of deuterium integration confirms successful, regioselective lithiation. If the C-7 proton remains, the lithiation has failed, and the batch must not proceed to the electrophile stage.

Protocol 2: Palladium-Mediated Cyanation of 7-OTf-1H-indazole

Objective: Synthesize 7-cyano-1H-indazole using cross-coupling[2].

  • Catalyst Activation: In a flame-dried Schlenk tube, combine 7-OTf-1H-indazole (1 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (4 mol%), dppf (8 mol%), and Zn dust (25 mol%) in anhydrous DMA. Causality: Zinc dust is critical as it reduces the Pd(II) precatalyst to the active Pd(0) species in situ. The dppf ligand provides a bulky, electron-rich environment that stabilizes the intermediate and prevents catalyst poisoning[2].

  • Cross-Coupling: Degas the mixture via three freeze-pump-thaw cycles. Heat to 120°C for 6 hours under Argon.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash extensively with brine to remove DMA, dry over MgSO₄, and purify via flash chromatography.

  • Self-Validation & Quality Control:

    • In-process check: Monitor via LC-MS. The disappearance of the 7-OTf mass peak and the emergence of the [M+H]⁺ peak for the 7-cyano product validates catalytic turnover.

    • Post-isolation check: ¹³C-NMR must show a characteristic quaternary nitrile carbon peak at ~115–120 ppm, confirming the successful installation of the cyano group at C-7[2].

Medicinal Chemistry & Target Engagement

Nitric Oxide Synthase (NOS) Inhibition

Neuronal Nitric Oxide Synthase (nNOS) is a primary target for neurodegenerative and pain disorders. The discovery that 7-nitroindazole (7-NI) acts as a potent, in vivo active antinociceptive agent sparked intense interest in the C-7 position[3].

Structure-activity relationship (SAR) and modeling studies reveal that the indazole N-H acts as a critical hydrogen bond donor within the nNOS heme active site, anchoring the molecule[3],[4]. Crucially, substitutions at C-7 (such as the methoxy group in 7-MI) introduce a specific steric hindrance effect. This steric bulk fundamentally alters the binding kinetics and spatial fit within the enzyme pocket compared to unfunctionalized indazoles, preventing off-target interactions and dictating isoform selectivity (e.g., nNOS vs. iNOS)[3],[4]. Furthermore, extensive halogenation, as seen in 4,5,6,7-tetrafluoro-3-methyl-1H-indazole, yields highly specific neuroprotective profiles by dual-inhibiting NOS-I and NOS-II[5].

nNOS_Mechanism Drug 7-Substituted Indazole (e.g., 7-NI, 7-MI) Heme nNOS Heme Active Site Drug->Heme Enters Pocket Steric C-7 Steric Bulk Modulates Binding Heme->Steric Spatial Fit HBond Indazole N-H Hydrogen Bonding Heme->HBond Anchoring Inhibition Enzyme Inhibition (Decreased NO Production) Steric->Inhibition Determines Potency HBond->Inhibition Stabilizes Complex Neuroprotect Neuroprotective Effect (In vivo Antinociception) Inhibition->Neuroprotect Phenotypic Outcome

Mechanistic logic of nNOS inhibition by 7-substituted indazoles and resulting neuroprotection.

IRAK4 Inhibition in Immunology and Oncology

Beyond NOS, 7-substituted indazoles have recently dominated the patent landscape for Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors[6]. IRAK4 is a critical signaling node in the Toll-like receptor (TLR) and IL-1R pathways, implicated in autoimmune diseases and lymphomas. Recent intellectual property (e.g., WO2020048471A1) highlights that functionalizing the C-7 position allows the indazole core to act as a hinge-binder in the kinase domain. The C-7 vector specifically directs bulky substituents into the solvent-exposed region of the kinase, granting exquisite selectivity over off-target kinases and improving pharmacokinetic profiles[6].

Quantitative Data Summary

The table below summarizes the comparative biological activity of key 7-functionalized indazoles, highlighting how specific C-7 modifications dictate target engagement and phenotypic outcomes.

CompoundSubstitutionTargetBiological Effect / Inhibition Profile
7-Nitroindazole (7-NI) C-7 NitronNOSPotent reference inhibitor; demonstrates strong in vivo antinociceptive effects[3].
7-Methoxyindazole (7-MI) C-7 MethoxynNOSHighly active in vitro; bulky C-7 group alters binding kinetics via steric hindrance[3],[4].
1H-indazole-7-carbonitrile C-7 CyanocNOS / iNOSEquipotent to 7-NI; demonstrates a preference for constitutive NOS over inducible NOS[3].
1H-indazole-7-carboxamide C-7 CarboxamidenNOSSlightly less potent overall but exhibits surprising selectivity for neuronal NOS[3].
4,5,6,7-tetrafluoro-3-methyl-1H-indazole C-3 Methyl, C-4,5,6,7 FluoronNOS / iNOSInhibits NOS-I (63%) and NOS-II (83%); exhibits a strong neuroprotective profile[5].

Conclusion

The evolution of 7-functionalized indazoles from synthetically elusive novelties to privileged medicinal scaffolds underscores the importance of methodology in drug discovery. By mastering Directed ortho-Metalation and Palladium-catalyzed cross-coupling, researchers can now predictably engineer the C-7 vector. This precise structural control directly translates to highly selective pharmacological profiles, offering targeted therapies for neurodegenerative diseases via nNOS inhibition and autoimmune disorders via IRAK4 modulation.

References

1.1 - mobt3ath.com 2.3 - researchgate.net 3.2 - researchgate.net 4.6 - tandfonline.com 5.5 - researchgate.net 6.4 - tandfonline.com

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Protection of the Amino Group in Aminoethyl Indazoles

Introduction: The Strategic Imperative for Protecting Aminoethyl Indazoles The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including those with ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Protecting Aminoethyl Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including those with anti-inflammatory, antitumor, and anti-HIV activities[1]. Specifically, aminoethyl-substituted indazoles are crucial building blocks, providing a key attachment point for various pharmacophores that modulate biological activity. However, the primary amino group on the ethyl side chain is a potent nucleophile and a base, which can interfere with subsequent synthetic transformations planned for other parts of the molecule[2].

To achieve desired chemical modifications without unintended side reactions, the temporary masking of this amino group is a critical synthetic step. This is accomplished through the use of "protecting groups." The selection and application of these groups are governed by the principles of an orthogonal protection strategy, which ensures that a specific protecting group can be removed under conditions that do not affect other protecting groups or sensitive functionalities within the molecule[3][4].

This guide provides a detailed overview of the most effective strategies for protecting the amino group of aminoethyl indazoles, focusing on the widely used tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights gleaned from practical laboratory experience.

Selecting the Optimal Amino Protecting Group: A Strategic Decision

The choice of a protecting group is dictated by the overall synthetic plan, particularly the reaction conditions anticipated in subsequent steps. A protecting group must be stable during the intended transformations but readily removable under specific, non-destructive conditions[2]. The three most common carbamate-based protecting groups—Boc, Cbz, and Fmoc—offer a versatile toolkit for the synthetic chemist[5][6].

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic, nucleophilic, and hydrogenolytic conditions[7]. Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[8][9]. This makes it an ideal choice when subsequent reactions involve base-sensitive substrates or catalytic hydrogenation.

  • Benzyloxycarbonyl (Cbz or Z): Introduced in the 1930s, the Cbz group remains highly relevant[10]. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst)[10][11]. This provides a distinct and mild deprotection pathway, orthogonal to the acid-labile Boc group and the base-labile Fmoc group[12][13].

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is defined by its sensitivity to mild basic conditions, typically secondary amines like piperidine or morpholine in DMF[14][15][16]. It is exceptionally stable to acids and catalytic hydrogenation, making it orthogonal to both Boc and Cbz groups[12][14]. This characteristic is heavily exploited in solid-phase peptide synthesis (SPPS) and is equally valuable in solution-phase synthesis of complex molecules[15].

Data Presentation: Comparison of Key Protecting Groups
Protecting GroupStructureReagent for ProtectionStable ToLabile To (Deprotection Conditions)
Boc Di-tert-butyl dicarbonate (Boc₂O)Base, Nucleophiles, Hydrogenolysis[7]Strong Acids (TFA, HCl)[8][9]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Mild Acid, Base[10][17]Catalytic Hydrogenolysis (H₂, Pd/C)[10][11]
Fmoc Fmoc-Cl, Fmoc-OSuAcid, Hydrogenolysis[14]Base (e.g., 20% Piperidine in DMF)[14][15]
Visualization: Decision Workflow for Protecting Group Selection

G Decision Tree for Amino Group Protection start Start: Need to protect aminoethyl indazole q1 Will the downstream synthesis involve strong acidic conditions? start->q1 q2 Will the downstream synthesis involve catalytic hydrogenation? q1->q2 No reconsider Re-evaluate synthetic route or choose a more robust protecting group. q1->reconsider Yes q3 Will the downstream synthesis involve basic conditions? q2->q3 No fmoc Use Fmoc Group q2->fmoc Yes boc Use Boc Group q3->boc Yes cbz Use Cbz Group q3->cbz No

Caption: Strategic selection of a protecting group based on downstream reaction conditions.

Experimental Protocols: Protection of Aminoethyl Indazoles

The following protocols are generalized for a starting material of 1-(2-aminoethyl)-1H-indazole. Researchers should adjust molar equivalents and solvent volumes based on the specific substrate and scale.

Protocol 1: N-Boc Protection

This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbamate under mild basic conditions.

Materials:

  • 1-(2-Aminoethyl)-1H-indazole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the aminoethyl indazole substrate in DCM (approx. 0.1 M solution).

  • Add the base (Et₃N or DIPEA) to the stirred solution at room temperature.

  • Add a solution of Boc₂O in DCM dropwise to the mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary[13].

Scientist's Note: The use of a base like Et₃N is crucial to neutralize the acid that can be present and to facilitate the reaction. Boc protection is generally a very clean and high-yielding reaction[7].

Protocol 2: N-Cbz Protection

This protocol uses benzyl chloroformate (Cbz-Cl), a reactive acid chloride, requiring careful handling and basic conditions to neutralize the HCl byproduct[10].

Materials:

  • 1-(2-Aminoethyl)-1H-indazole (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or Pyridine (2.0 equiv)

  • DCM or a biphasic system (e.g., Dioxane/Water)

Procedure:

  • Dissolve the aminoethyl indazole in DCM or a 2:1 mixture of THF:saturated aqueous NaHCO₃[14].

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the base (if using an organic base like pyridine).

  • Add Cbz-Cl dropwise while stirring vigorously. Caution: Cbz-Cl is corrosive and moisture-sensitive.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Check for completion by TLC or LC-MS.

  • Work-up: If using an aqueous system, extract the product with an organic solvent like ethyl acetate. If using an organic solvent, wash the mixture with water, 1 M HCl (to remove pyridine if used), saturated NaHCO₃, and brine[17].

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue by flash chromatography or recrystallization.

Scientist's Note: Schotten-Baumann conditions (using an aqueous base like NaHCO₃) are often effective and can simplify the work-up by avoiding the need to remove an organic base[10].

Protocol 3: N-Fmoc Protection

Similar to Cbz protection, Fmoc protection often uses a reactive chloroformate (Fmoc-Cl) or a more stable succinimidyl carbonate (Fmoc-OSu)[16].

Materials:

  • 1-(2-Aminoethyl)-1H-indazole (1.0 equiv)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) or Pyridine

  • Dioxane/Water or DMF

Procedure:

  • Dissolve the substrate in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C.

  • Add Fmoc-Cl or Fmoc-OSu portion-wise or as a solution in dioxane.

  • Stir the mixture vigorously at 0 °C for 1 hour, then at room temperature for 8-16 hours[14].

  • Monitoring: Follow the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with 1 M HCl and then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically a solid and can be purified by recrystallization or flash chromatography.

Experimental Protocols: Deprotection Strategies

The ability to selectively remove a protecting group is the cornerstone of this methodology.

Protocol 4: N-Boc Deprotection (Acidic Cleavage)

The Boc group is efficiently removed with strong acid, which cleaves the tert-butyl carbamate to release the free amine, CO₂, and isobutylene[9].

Materials:

  • N-Boc protected aminoethyl indazole

  • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure (using TFA):

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Add an equal volume of TFA (e.g., 5 mL of a 1:1 TFA/DCM solution per mmol of substrate).

  • Stir the solution at room temperature for 30-60 minutes.

  • Monitoring: Deprotection is usually rapid. Check for completion by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The product is typically obtained as a TFA salt[8].

  • To obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry, and concentrate.

Scientist's Note: The use of a scavenger like triethylsilane or anisole can be beneficial if the substrate contains other acid-sensitive groups that might react with the liberated tert-butyl cation.

Protocol 5: N-Cbz Deprotection (Catalytic Hydrogenolysis)

This is a very mild and clean deprotection method, yielding only toluene and CO₂ as byproducts[11].

Materials:

  • N-Cbz protected aminoethyl indazole

  • Palladium on carbon (10% Pd/C, 5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient) at room temperature for 2-12 hours[11].

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates reaction completion.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent[10][11].

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Alternative: Transfer hydrogenation using ammonium formate as a hydrogen source is a convenient alternative to using H₂ gas[11].

Protocol 6: N-Fmoc Deprotection (Base-Mediated Cleavage)

The Fmoc group is cleaved via a β-elimination mechanism initiated by a base[16]. Piperidine is the most common reagent[15].

Materials:

  • N-Fmoc protected aminoethyl indazole

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected substrate in DMF.

  • Add piperidine to create a 20% (v/v) solution (e.g., 2 mL of piperidine in 8 mL of DMF).

  • Stir the reaction at room temperature for 15-30 minutes. The reaction is typically very fast[14].

  • Monitoring: Check for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate or DCM.

  • The byproduct, a dibenzofulvene-piperidine adduct, is somewhat water-soluble but may require several washes of the organic layer with water or dilute acid to remove completely.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the free amine.

Trustworthiness and Self-Validation

Every protocol described is a self-validating system. The cornerstone of trustworthiness in these procedures lies in diligent reaction monitoring.

  • TLC Analysis: A simple and effective way to visualize the consumption of the starting material and the formation of the product. The protected amine will have a different retention factor (Rf) than the starting amine and the final deprotected product.

  • LC-MS Analysis: Provides definitive confirmation of the reaction's progress by showing the mass-to-charge ratio (m/z) of the starting material, the protected intermediate, and the final product. This ensures that the desired transformation has occurred and helps identify any potential side products.

By rigorously applying these analytical checks, a researcher can proceed with confidence at each stage of the protection-deprotection sequence.

Visualization: General Synthetic Workflow

G General Workflow for Aminoethyl Indazole Modification sub Aminoethyl Indazole (Start) protect Step 1: Protect Amino Group (Boc, Cbz, or Fmoc) sub->protect protected_sub Protected Aminoethyl Indazole Intermediate protect->protected_sub modify Step 2: Perform Desired Synthetic Modifications (e.g., on indazole core) protected_sub->modify modified_protected Modified Protected Indazole modify->modified_protected deprotect Step 3: Deprotect Amino Group (Acid, H₂, or Base) modified_protected->deprotect final Final Modified Aminoethyl Indazole deprotect->final

Caption: A typical synthetic sequence involving protection, modification, and deprotection.

Conclusion

The strategic protection and deprotection of the amino group on aminoethyl indazoles are fundamental operations for the successful synthesis of complex derivatives in drug discovery and development. The choice between Boc, Cbz, and Fmoc protecting groups should be a deliberate decision based on an orthogonal synthetic strategy. By understanding the chemical principles behind each method and adhering to the detailed protocols provided, researchers can confidently manipulate these valuable building blocks, paving the way for the creation of novel and potent therapeutic agents.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Ma, G., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Molecules. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Tamburrini, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules. [Link]

  • Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link]

  • Academia.edu. The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. [Link]

  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • NPTEL. Protecting groups in organic synthesis + H2O. [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. PubMed. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Boc-Group.com. 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]

  • PubMed. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of 7-Substituted Indazoles

Executive Summary & Strategic Importance The 7-substituted indazole scaffold represents a privileged pharmacophore in modern drug discovery, featuring prominently in kinase inhibitors (e.g., Axitinib analogs) and modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 7-substituted indazole scaffold represents a privileged pharmacophore in modern drug discovery, featuring prominently in kinase inhibitors (e.g., Axitinib analogs) and modulators of nuclear receptors. However, the C7 position is historically the most challenging site to functionalize on the indazole core due to:

  • Steric Hindrance: Proximity to the N1-substituent creates a "bay region" effect.

  • Electronic Deactivation: The pyrazole ring acts as an electron-withdrawing sink, making the benzenoid ring (specifically C7) less nucleophilic than C3.

  • Competing Sites: Standard electrophilic aromatic substitution (SEAr) typically favors C3 or C5.

This guide details three catalytic protocols to overcome these barriers: Palladium-catalyzed direct C–H arylation , Rhodium(III)-catalyzed C–H activation , and De Novo Cyclization .

Mechanistic Principles of C7 Selectivity

To achieve C7 selectivity, one must override the innate reactivity of the indazole core. The most successful strategies utilize Concerted Metalation-Deprotonation (CMD) pathways or Chelation-Assisted activation.

The "Switchable" Regioselectivity Map

The protecting group (PG) on the nitrogen atoms dictates the site of activation.

  • N1-Alkyl/Aryl: Directs Pd/Rh catalysts to C7 (via weak coordination or steric bias against C3).

  • N2-Alkyl/Aryl: Often blocks C3 but can alter electronic bias toward C6/C5; rarely favors C7 without specific directing groups (DGs).

  • C4-EWG: An electron-withdrawing group (EWG) at C4 increases the acidity of the C7–H bond, facilitating CMD mechanisms.

IndazoleSelectivity Start Indazole Core N1_Sub N1-Substitution (Methyl/Aryl) Start->N1_Sub Alkylation N2_Sub N2-Substitution Start->N2_Sub Alkylation C7_Path C7 Activation (via CMD/Chelation) N1_Sub->C7_Path Pd(OAc)2/Phen (Steric/Coordination) C3_Path C3 Activation (Electronic Control) N2_Sub->C3_Path Electronic Bias Result7 7-Aryl/Alkyl Indazole C7_Path->Result7 Result3 3-Aryl Indazole C3_Path->Result3

Figure 1: Decision matrix for regioselective functionalization. N1-substitution is critical for accessing the C7 position via transition-metal catalysis.

Protocol A: Pd-Catalyzed Direct C7-Arylation (C–H Activation)[1]

Application: Late-Stage Functionalization (LSF) of existing indazole cores. Mechanism: Pd(II)/Pd(0) catalytic cycle utilizing a CMD pathway assisted by a carbonate base. The ligand (1,10-phenanthroline) is crucial for stabilizing the active Pd species in the sterically congested C7 pocket.

Materials & Reagents[1][2]
  • Substrate: 1-Methyl-4-nitro-1H-indazole (EWG at C4 enhances yield).

  • Coupling Partner: Aryl Iodide (Ar-I).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (98%+ purity).

  • Ligand: 1,10-Phenanthroline (Phen).[1][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvent: N,N-Dimethylacetamide (DMA), anhydrous.

Step-by-Step Protocol
  • Preparation (Glovebox/Schlenk Line): In a flame-dried 20 mL pressure tube equipped with a magnetic stir bar, add:

    • 1-Methyl-4-nitro-1H-indazole (1.0 equiv, 0.5 mmol)

    • Aryl Iodide (2.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvent Addition: Add anhydrous DMA (3.0 mL) under an argon stream.

  • Degassing: Seal the tube and purge with Argon for 5 minutes (or freeze-pump-thaw x3).

  • Reaction: Heat the sealed vessel to 160 °C in an oil bath for 24 hours. Note: High temperature is required to overcome the activation energy of the C7-H bond.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite. Wash the filtrate with Brine (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • TLC: Starting material usually fluoresces strongly; C7-arylated products often show a bathochromic shift (red-shift) in UV absorption.

  • NMR: Look for the disappearance of the C7 proton doublet (typically ~7.5-8.0 ppm depending on C4/C5 subs).

Protocol B: Rh(III)-Catalyzed Annulation (De Novo Synthesis)

Application: Constructing the indazole ring with the 7-substituent already in place or introduced during cyclization. Mechanism: Rh(III)-catalyzed C–H activation of a directing group (e.g., hydrazine, azobenzene, or amide) followed by coupling with an alkyne or aldehyde.

Reaction Scheme: Azobenzene + Aldehyde

This method synthesizes N-aryl-2H-indazoles where the "7-position" (relative to the new ring) is functionalized.

Materials
  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer).

  • Oxidant/Additive: AgSbF₆ (Silver hexafluoroantimonate) and Cu(OAc)₂.

  • Substrate: Azobenzene derivatives.

  • Coupling Partner: Aldehydes (for C3 functionalization) or Alkynes.

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Protocol
  • Catalyst Activation: In a reaction tube, mix [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) in DCE (1 mL). Stir at RT for 10 mins to generate the active cationic Rh(III) species.

  • Substrate Addition: Add the Azobenzene (0.2 mmol) and the coupling partner (e.g., aldehyde, 1.5 equiv).

  • Conditions: Seal the tube and heat to 100–120 °C for 16 hours.

  • Workup: Filter through a short silica plug to remove metal salts.

  • Analysis: The N-aryl group often directs the C-H activation.

Comparative Data & Optimization Table

VariableProtocol A (Pd-Catalyzed)Protocol B (Rh-Catalyzed)
Primary Utility Functionalizing existing coresBuilding new cores
Selectivity Source Sterics (N1-Me) + Electronics (C4-EWG)Chelation (Directing Group)
Key Catalyst Pd(OAc)₂ / Phenanthroline[Cp*RhCl₂]₂ / AgSbF₆
Temperature High (160 °C)Moderate (80–120 °C)
Tolerance Tolerates Nitro, Ester, NitrileSensitive to strong oxidants
Limitation Requires C4-EWG for high yieldsRequires specific DGs (often removable)

Troubleshooting & "Self-Validating" Controls

The "Black Palladium" Test

If Protocol A yields low conversion:

  • Observation: Reaction mixture turns black immediately upon heating.

  • Diagnosis: Rapid precipitation of Pd(0) (catalyst death).

  • Solution: Increase ligand loading (Phenanthroline) to 30 mol% or switch to a more rigid ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline.

Regioselectivity Confirmation (NOESY)

To confirm C7 vs C3 functionalization without X-ray:

  • Protocol: Run a 2D NOESY NMR.

  • Signal: For C7-substituted 1-methylindazole, you should observe a loss of the NOE cross-peak between the N1-Methyl protons and the C7-H proton (since C7-H is gone). If the NOE signal persists, you likely functionalized C3.

Workflow Start Start: Reaction Mixture Check1 Check Color @ 1 hr Start->Check1 Black Black Precipitate? Check1->Black Orange Clear Orange/Red Black->Orange No Stop Stop: Catalyst Death Add Ligand Black->Stop Yes Continue Continue Heating (16-24h) Orange->Continue Workup Workup & NMR Continue->Workup NOESY NOESY Check: N-Me vs C7-H Workup->NOESY

Figure 2: Operational workflow for monitoring catalyst stability and confirming regiochemistry.

References

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Source:Journal of Organic Chemistry / ACS. Context: Defines the Pd(OAc)2/Phenanthroline conditions and the necessity of EWGs at C4.

  • Rh(III)-Catalyzed Regioselective C–H Functionalization of Indazoles. Source:Angewandte Chemie International Edition. Context: Describes Rh(III) catalytic cycles for annulation and C-H activation using directing groups.

  • Regioselective C7-Bromination and Pd-Catalyzed Cross-Coupling. Source:RSC Advances. Context: Alternative strategy using bromination followed by Suzuki coupling.

  • Ruthenium(II)-Catalyzed Direct C7-Selective Amidation. Source:Journal of Organic Chemistry. Context: While focused on indoles, provides mechanistic insight into C7-activation applicable to benzofused azoles.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-(2-Aminoethyl)-1H-Indazole Intermediates

Introduction & Mechanistic Insights The 3-(2-aminoethyl)-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere of tryptamine in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The 3-(2-aminoethyl)-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere of tryptamine in the development of 5-HT receptor ligands and kinase inhibitors. Traditional syntheses of these intermediates often suffer from prolonged reaction times, harsh thermal conditions, and the generation of complex byproduct mixtures [[1]]().

Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, MAOS provides rapid, uniform energy transfer directly to polar reactants, drastically reducing reaction times and improving overall yields 2. This application note details a highly efficient, self-validating two-step microwave protocol to synthesize 3-(2-aminoethyl)-1H-indazole from 1H-indazole-3-carbaldehyde.

The Causality of Experimental Design

The synthesis relies on two key transformations:

  • Microwave-Assisted Henry Condensation: The reaction between 1H-indazole-3-carbaldehyde (which can be efficiently synthesized via MW-assisted C3-formylation 3) and nitromethane is classically sluggish. We utilize ammonium acetate (

    
    ) as a bifunctional catalyst. The acetate anion acts as a mild base to generate the nitronate ion, while the ammonium cation activates the aldehyde carbonyl. Under microwave irradiation, the high loss tangent (
    
    
    
    ) of nitromethane allows it to rapidly absorb microwave energy. This localized superheating overcomes the activation energy barrier for the dehydration step, driving the equilibrium toward the thermodynamically stable 3-(2-nitrovinyl)-1H-indazole in minutes 4.
  • Microwave-Assisted Transfer Hydrogenation: Reducing the nitroalkene to an aminoethyl group traditionally requires hazardous

    
     gas and high-pressure reactors. Here, we use palladium on carbon (Pd/C) with ammonium formate (
    
    
    
    ) as a safer, in-situ hydrogen donor. Microwave irradiation accelerates the thermal decomposition of ammonium formate into
    
    
    and
    
    
    , rapidly saturating both the alkene and the nitro group without degrading the sensitive indazole core.

Synthetic Pathway Visualization

Pathway A 1H-Indazole-3-carbaldehyde (Starting Material) B 3-(2-Nitrovinyl)-1H-indazole (Intermediate) A->B Step 1: MW Henry Reaction CH3NO2, NH4OAc 90°C, 15 min, 150W C 3-(2-Aminoethyl)-1H-indazole (Target Pharmacophore) B->C Step 2: MW Reduction Pd/C, HCOONH4, MeOH 80°C, 10 min, 100W

Figure 1: Microwave-assisted two-step synthetic workflow for 3-(2-aminoethyl)-1H-indazole.

Experimental Protocols & Self-Validating Systems

Protocol A: Microwave-Assisted Synthesis of 3-(2-Nitrovinyl)-1H-indazole

Objective: Condensation and dehydration of the indazole aldehyde.

Procedure:

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1H-indazole-3-carbaldehyde (1.0 mmol, 146 mg) and ammonium acetate (1.2 mmol, 92 mg).

  • Add nitromethane (3.0 mL). Nitromethane serves as both the reactant and the primary microwave-absorbing solvent.

  • Seal the vial with a Teflon-lined crimp cap and place it in a dedicated monomode microwave synthesizer.

  • Program the reactor: Temperature = 90 °C; Time = 15 minutes; Maximum Power = 150 W; Cooling = On .

  • Upon completion and compressed air cooling to room temperature, pour the mixture into 15 mL of ice-cold distilled water.

  • Filter the resulting bright yellow precipitate under vacuum, wash with cold water (2 x 5 mL), and dry under high vacuum.

Self-Validating QC Checkpoints:

  • TLC: Elute with Hexane:EtOAc (1:1). The starting material (

    
    ) must completely disappear, replaced by a new, intensely UV-active yellow spot (
    
    
    
    ).
  • 
    H-NMR (DMSO-
    
    
    
    ):
    Confirm causality of the reaction by the disappearance of the characteristic aldehyde proton singlet at ~10.1 ppm. Look for the appearance of two doublets at ~8.2 ppm and ~7.9 ppm with a coupling constant (
    
    
    Hz), confirming the trans-geometry of the newly formed nitrovinyl double bond.
Protocol B: Microwave-Assisted Transfer Hydrogenation to 3-(2-Aminoethyl)-1H-indazole

Objective: Complete reduction of the nitrovinyl intermediate to the primary amine.

Procedure:

  • In a 10 mL microwave-safe vial, dissolve 3-(2-nitrovinyl)-1H-indazole (0.5 mmol, 94.5 mg) in anhydrous methanol (4.0 mL).

  • Carefully add 10% Pd/C (10 mol%, ~53 mg) followed by ammonium formate (5.0 mmol, 315 mg). (Caution: Add Pd/C under an inert atmosphere, such as an

    
     stream, to prevent solvent ignition).
    
  • Seal the vial and subject it to microwave irradiation: Temperature = 80 °C; Time = 10 minutes; Maximum Power = 100 W .

  • After cooling, filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure. Partition the residue between 1M NaOH (10 mL) and Ethyl Acetate (15 mL) to free-base the amine.

  • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL), dry the combined organic layers over anhydrous

    
    , and evaporate to yield the target aminoethyl indazole.
    

Self-Validating QC Checkpoints:

  • LC-MS: Confirm the exact mass of the product (

    
    ).
    
  • 
    H-NMR (DMSO-
    
    
    
    ):
    The vinylic protons should be completely absent. Successful reduction is validated by the appearance of two distinct aliphatic multiplets (triplets) integrating to 2H each in the region of 2.8 - 3.2 ppm, corresponding to the
    
    
    side chain.

Data Presentation

The following table summarizes the quantitative advantages of the microwave-assisted protocols over conventional thermal heating methods.

Reaction StepMethodCatalyst / ReagentsTemp (°C)TimeYield (%)Purity (LC-MS)
1. Henry Condensation Conventional

/

90 (Oil Bath)8 hours65%88%
1. Henry Condensation Microwave

/

90 (MW)15 min92%>98%
2. Reduction Conventional

gas (1 atm), Pd/C
25 (Stirrer)12 hours70%85%
2. Reduction Microwave

, Pd/C
80 (MW)10 min89%>95%

Table 1: Quantitative comparison demonstrating the superiority of the microwave-assisted protocols in both time efficiency and product yield.

References

  • [1] Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives. Benchchem. 1

  • [2] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. 2

  • [3] Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme-Connect. 3

  • [4] Vasicine from Adhatoda vasica as an organocatalyst for metal-free Henry reaction and reductive heterocyclization of o-nitroacylbenzenes. ResearchGate. 4

Sources

Application

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions Involving 2-Methyl-2H-indazole

Abstract The 2H-indazole scaffold is a privileged motif in medicinal chemistry and materials science. Unlike its more stable 1H-tautomer, the synthesis and functionalization of 2-substituted-2H-indazoles, such as 2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2H-indazole scaffold is a privileged motif in medicinal chemistry and materials science. Unlike its more stable 1H-tautomer, the synthesis and functionalization of 2-substituted-2H-indazoles, such as 2-methyl-2H-indazole, present unique challenges in controlling regioselectivity and reaction efficiency. The choice of solvent is not merely an environmental consideration but a critical parameter that dictates reaction pathways, stabilizes intermediates, and ultimately determines the success of a synthetic transformation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for strategic solvent selection in key reactions involving 2-methyl-2H-indazole, grounded in mechanistic principles and supported by field-proven protocols.

Introduction: The Critical Role of the Reaction Medium

Indazole exists in two primary tautomeric forms: the benzenoid 1H-indazole and the quinonoid 2H-indazole. The 1H-tautomer is generally more thermodynamically stable, making the selective synthesis of 2-substituted derivatives a significant chemical challenge.[1][2][3] Direct alkylation of the parent 1H-indazole often yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the interplay of steric effects, electronic factors, and, most critically, the reaction conditions.[2][3]

The solvent influences the reaction environment in several profound ways:

  • Solvation & Solubility: Ensuring all reactants, reagents, and catalysts are sufficiently dissolved to participate in the reaction.

  • Stabilization: Stabilizing charged intermediates and transition states, thereby affecting the reaction kinetics.

  • Regiochemical Control: Influencing the equilibrium between tautomers and modulating the reactivity of the two nitrogen atoms.[1]

  • Catalyst Activity: Interacting with catalysts, particularly in metal-catalyzed cross-coupling reactions, to affect their stability and turnover.

This document will explore these principles in the context of specific, high-impact transformations involving 2-methyl-2H-indazole.

Physicochemical Profile of 2-Methyl-2H-indazole

Understanding the inherent properties of 2-methyl-2H-indazole is the first step in rational solvent selection.

  • Structure and Polarity: 2-Methyl-2H-indazole (MW: 132.16 g/mol ) is a solid with a reported melting point of 56°C. It possesses a significant dipole moment, higher than its 1-methyl-1H-indazole counterpart, due to the quinonoid structure.[4] This inherent polarity governs its solubility.

  • Solubility: It exhibits moderate to good solubility in polar aprotic and some polar protic organic solvents.[5] Its solubility is expected to be very low in non-polar and aqueous media due to the hydrophobic nature of the bicyclic aromatic system.

Table 1: Predicted Qualitative Solubility of 2-Methyl-2H-indazole

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighStrong hydrogen bond acceptors with high polarity effectively solvate the polar indazole structure.[6]
Ethereal THF, 1,4-Dioxane, DMEModerate to HighGood balance of polarity and ability to solvate both the heterocycle and common organometallic reagents.
Chlorinated Dichloromethane (DCM), ChloroformModerateSuitable for reactions at or below room temperature; volatility aids in product isolation.
Polar Protic Methanol, EthanolModerateThe solvent's ability to hydrogen bond can facilitate dissolution.[6]
Aromatic Toluene, ChlorobenzeneLow to ModerateCan be effective, particularly at elevated temperatures or for specific cross-coupling reactions.[1]
Non-Polar Hexanes, HeptaneVery LowThe molecule's polarity makes it incompatible with non-polar solvents.[6]
Aqueous Water, BuffersVery LowThe hydrophobic aromatic rings dominate, leading to poor aqueous solubility.[6]

Strategic Framework for Solvent Selection

A systematic approach to solvent selection minimizes wasted experiments and accelerates optimization. The following workflow provides a logical pathway for solvent screening.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Solvent Screening cluster_2 Phase 3: Optimization A Define Reaction Type (e.g., Alkylation, Coupling) B Analyze Reactant & Reagent Solubility / Stability A->B C Consult Literature for Analogous Systems B->C D Select 3-5 Solvents (Polar Aprotic, Ethereal, Non-Polar) C->D Proceed to Screening E Run Small-Scale Test Reactions (Monitor by TLC/LCMS) D->E F Identify Promising Candidates (Conversion > 10%) E->F G Optimize Temperature & Concentration in Best Solvent(s) F->G Proceed to Optimization H Evaluate Solvent Mixtures (e.g., Dioxane/Water) G->H I Finalize Protocol H->I

Figure 1: General workflow for systematic solvent screening.

Solvent Selection in Key Transformations

A. N-Alkylation of Indazoles: The Regioselectivity Challenge

The direct alkylation of an indazole ring is a classic example of where solvent choice can steer the reaction towards the desired N1 or N2 isomer. While 2-methyl-2H-indazole is the product of this reaction, understanding the factors that control its formation is key.

The choice of base and solvent is a tightly coupled system.[2][3] Polar aprotic solvents like DMF and DMSO can solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more "naked" and highly reactive indazolide anion. This can sometimes lead to mixtures, as the reaction becomes less selective.[1] In contrast, less polar solvents like THF may promote ion-pairing between the indazolide and the cation, which can sterically direct alkylation.[2]

Table 2: Illustrative Impact of Solvent on Indazole Alkylation Regioselectivity

Reaction TypeAlkylating AgentBaseSolventPredominant IsomerReference / Rationale
MethylationMeIK₂CO₃DMFMixture (N1 & N2)A common outcome in polar aprotic solvents without strong directing groups.[1]
AlkylationPentyl BromideNaHTHFN1The Na⁺ cation is believed to coordinate with the N2 atom, sterically hindering alkylation at that position.[1][2]
AlkylationIsopropyl IodideK₂CO₃VariousPoor SelectivityHighlights that steric hindrance on the electrophile also plays a key role.[1]
MethylationMeOTsPhNO₂N2 (50%)Harder alkylating agents can favor the N2 position, which is electronically richer.[7]
AlkylationVariousCs₂CO₃DioxaneN1 (96%)Dioxane can effectively solvate the cation while being less polar than DMF, offering a good balance.[1]

Protocol for Regioselective Synthesis of 2-Methyl-6-nitro-2H-indazole [7]

This protocol demonstrates a highly regioselective synthesis favoring the N2 isomer.

  • Setup: To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (N₂ or Ar), add trimethyloxonium tetrafluoroborate (1.2 eq) in one portion.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography (e.g., 1:1 EtOAc/hexane) to yield 2-methyl-6-nitro-2H-indazole as a yellow solid.[7]

Causality: The use of a hard electrophile (trimethyloxonium tetrafluoroborate) in a non-coordinating, moderately polar solvent (DCM) favors alkylation at the more electron-rich N2 position, leading to high regioselectivity for the 2H-indazole product.[7]

B. Palladium-Catalyzed Cross-Coupling Reactions

For a pre-formed halogenated 2-methyl-2H-indazole, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions are powerful tools for diversification. Solvent choice is critical for catalyst stability, solubility of the base, and overall reaction rate.

Solvent_Logic A Reaction Type B Suzuki Coupling? A->B C N-Alkylation? A->C D Other C-H Functionalization? A->D E Use Ethereal Solvents: Dioxane/H₂O, DME, 2-MeTHF B->E Yes G Consider Solvent Polarity: THF, Dioxane vs. DMF C->G Yes I Consider: ACN, DCE, DMSO D->I Yes F Avoid DMF/DMSO E->F H Match solvent to base (e.g., NaH in THF) G->H

Figure 2: Decision logic for solvent choice based on reaction type.

  • Suzuki-Miyaura Coupling: Ethereal solvents are often the top choice.

    • 1,4-Dioxane and Dimethoxyethane (DME) are highly effective, often used with an aqueous base solution (e.g., K₂CO₃ or Cs₂CO₃).[8][9] They effectively solvate the palladium catalyst and organic substrates.

    • THF can also be used, but may be less effective than dioxane for some systems.[9]

    • DMF and DMSO should generally be avoided as they can lead to catalyst decomposition and formation of byproducts, resulting in no desired product formation in some cases.[9][10]

Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-2H-indazole

  • Setup: To an oven-dried reaction vessel, add 5-bromo-2-methyl-2H-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).

  • Reagent Addition: Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Causality: The dioxane/water system provides a biphasic medium where the organic reactants and catalyst reside primarily in the organic phase, while the inorganic base resides in the aqueous phase. This allows for efficient reaction at the interface while preventing catalyst degradation that can occur in highly polar aprotic solvents like DMF.[9]

C. [3+2] Cycloaddition for 2H-Indazole Synthesis

The synthesis of the 2H-indazole core itself can be achieved elegantly via the [3+2] cycloaddition of arynes and sydnones. This reaction is notable for its mild conditions and high selectivity.[11][12]

  • Solvent Choice:

    • Acetonitrile (MeCN) and Tetrahydrofuran (THF) are excellent solvents for this transformation. They effectively dissolve the aryne precursor, the sydnone, and the fluoride source (e.g., TBAF) used to generate the aryne, leading to clean and high-yielding reactions at room temperature.[11][12]

Conclusion

For researchers working with 2-methyl-2H-indazole and related structures, solvent selection is a powerful tool for directing reaction outcomes. A thoughtful, mechanistically-informed approach, beginning with an analysis of the substrate and reaction type, followed by systematic screening, is paramount. For N-alkylation reactions, the solvent/base system is the primary determinant of N1/N2 regioselectivity. For palladium-catalyzed cross-couplings, ethereal solvents like dioxane and DME provide a robust and high-yielding environment, while polar aprotic solvents like DMF and DMSO should be approached with caution. By leveraging the principles and protocols outlined in this guide, scientists can navigate the complexities of 2H-indazole chemistry with greater precision and success.

References

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. - Semantic Scholar. (2011). The Journal of organic chemistry.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • CAS 5228-48-8: 2-Methyl-5-nitro-2H-indazole. CymitQuimica.
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. (2003). American Chemical Society.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.
  • Effect of base, solvent, and temperature. a.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Synthesis of 2-Alkenyl-2H-indazoles
  • Development of a selective and scalable N 1-indazole alkyl
  • 2-Methyl-2H-indazole. PubChem.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Effect of solvent on the cross-coupling reaction a.
  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. (2024).
  • 2-Methyl-2H-indazole. Sigma-Aldrich.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
  • solubility and stability of N-2H-Indazol-2-ylurea in different solvents. Benchchem.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • 2-methyl-2h-indazole-3-carboxylic acid (C9H8N2O2). PubChemLite.
  • 2-Methyl-5-nitro-2H-indazole. NIST WebBook.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. PMC.
  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (2011). The Journal of Organic Chemistry.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). Beilstein Journals.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2022). IJSDR.
  • 2-Methyl-2H-indazole-7-carboxylic acid (CAS 1234615-75-8). Fluorochem.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 7-(1-Aminoethyl)-2-methyl-2H-indazole

Target Molecule: 7-(1-Aminoethyl)-2-methyl-2H-indazole Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Welcome to the Technical Support Center. The synthesis of 2-alkyl-2H-indazoles bearin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 7-(1-Aminoethyl)-2-methyl-2H-indazole Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Welcome to the Technical Support Center. The synthesis of 2-alkyl-2H-indazoles bearing sterically hindered chiral amine appendages presents two major synthetic bottlenecks: N-regioselectivity during core methylation and steric resistance during reductive amination .

This knowledge base is structured to troubleshoot these specific failure points, explaining the mechanistic causality behind each optimization to ensure your workflows are robust, scalable, and self-validating.

Part 1: Synthetic Workflow & Mechanistic Overview

The optimal route to 7-(1-Aminoethyl)-2-methyl-2H-indazole avoids late-stage cross-coupling by establishing the 2H-indazole core early, followed by an asymmetric reductive amination of the C7-ketone.

Workflow A 7-Acetyl-1H-indazole B Me3O+ BF4- (EtOAc, 25°C) A->B C 7-Acetyl-2-methyl -2H-indazole B->C D (R)-t-BuSONH2 Ti(OEt)4 C->D E Sulfinyl Imine Intermediate D->E F 1. NaBH4 (-50°C) 2. HCl / Dioxane E->F G 7-(1-Aminoethyl)-2-methyl -2H-indazole F->G

Fig 1: Optimized synthetic workflow for 7-(1-Aminoethyl)-2-methyl-2H-indazole.

Part 2: Troubleshooting & FAQs

Module A: Overcoming Poor Regioselectivity in Indazole Methylation

Q1: When I react 7-acetyl-1H-indazole with methyl iodide (MeI) and K₂CO₃, I get an inseparable 1:1 mixture of 1-methyl and 2-methyl isomers. How can I selectively drive the reaction to the 2H-isomer?

Root Cause Analysis: The indazole ring is subject to competing kinetic and thermodynamic control. When you use a base like K₂CO₃, you generate the indazolide anion. The N1 position has higher electron density (thermodynamic sink), while the N2 position has a more accessible lone pair (kinetic nucleophile). Standard electrophiles like MeI react indiscriminately with the anion, yielding ~1:1 mixtures.

The Solution: To achieve >17:1 regioselectivity for the 2-methyl-2H-indazole, you must bypass the anion entirely. By maintaining neutral conditions and utilizing a highly reactive, "hard" electrophile like trimethyloxonium tetrafluoroborate (Meerwein's salt) , the reaction proceeds via the neutral indazole. The kinetic nucleophilicity of N2 dictates the pathway, exclusively trapping the methyl cation before thermodynamic equilibration can occur .

Mechanism Indazole 1H-Indazole Core (Neutral Species) Anion Indazolide Anion (Deprotonated) Indazole->Anion Base (e.g., K2CO3) N2_Attack Kinetic Attack at N2 (High Nucleophilicity) Indazole->N2_Attack Me3O+ BF4- (Neutral Conditions) Anion->N2_Attack MeI N1_Attack Thermodynamic Attack at N1 (High Electron Density) Anion->N1_Attack MeI Product_2H 2-Methyl-2H-indazole (Target) N2_Attack->Product_2H N2_Attack->Product_2H Product_1H 1-Methyl-1H-indazole (Impurity) N1_Attack->Product_1H

Fig 2: Mechanistic divergence in indazole methylation (Kinetic vs. Thermodynamic control).

Quantitative Reagent Comparison:

Alkylating AgentBase / SolventTemp (°C)2H-Isomer Yield1H-Isomer YieldRegiomeric Ratio (2H:1H)
Methyl Iodide (MeI)K₂CO₃ / DMF2544%42%~1:1
Dimethyl SulfateNaOH / H₂O4540%50%0.8:1
Methyl TrichloroacetimidateHBF₄ / DCM2582%8%10:1
Trimethyloxonium BF₄ None / EtOAc 25 87% <5% >17:1

Data summarized from regioselective indazole alkylation studies .

Module B: Troubleshooting Steric Hindrance in Reductive Amination

Q2: My reductive amination of 7-acetyl-2-methyl-2H-indazole using NH₄OAc and NaBH₃CN is stalling at 30% conversion. Why won't the imine form?

Root Cause Analysis: The C7 position of the indazole ring is highly sterically congested due to the adjacent N1 atom. Furthermore, the lone pair on N1 can hydrogen-bond with standard amine reagents, creating a localized electrostatic barrier. Mild conditions (NH₄OAc) are insufficiently electrophilic to drive the ketone-to-imine equilibrium forward.

The Solution: You must force the equilibrium using Titanium(IV) ethoxide (Ti(OEt)₄) . Ti(OEt)₄ acts dually as a powerful Lewis acid—coordinating to the ketone oxygen to drastically increase its electrophilicity—and as an irreversible water scavenger, precipitating TiO₂ to drive the reaction to 100% conversion .

Q3: How do I ensure high enantiomeric purity of the final 1-aminoethyl group?

The Solution: Utilize Ellman’s auxiliary ((R)- or (S)-tert-butanesulfinamide). The bulky tert-butyl group on the resulting sulfinyl imine effectively shields one face of the molecule. When reduced with NaBH₄ at -50 °C, the hydride is forced to attack from the less hindered face via a highly organized, closed six-membered transition state, routinely yielding >95% diastereomeric excess (de) .

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the visual or analytical checkpoints (IPCs) are not met, halt the process and troubleshoot before proceeding.

Protocol 1: Regioselective Synthesis of 7-Acetyl-2-methyl-2H-indazole
  • Preparation: Charge a flame-dried flask with 7-acetyl-1H-indazole (1.0 equiv) and anhydrous Ethyl Acetate (0.2 M) under N₂.

  • Reagent Handling (Critical): Trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.3 equiv) is intensely hygroscopic. Weigh it rapidly in a glovebox or under a cone of dry N₂.

  • Addition: Add the salt in one portion at 25 °C.

    • Self-Validation Checkpoint 1: The reaction will initially be a heterogeneous suspension. As alkylation proceeds, the salt will dissolve. A transition to a clear, pale-yellow solution indicates successful reaction progression.

  • Monitoring: Stir for 5 hours.

    • Self-Validation Checkpoint 2: LCMS must show complete disappearance of the starting material. The major peak should be[M+H]⁺ 175.1. If a peak at [M+H]⁺ 175.1 appears as a doublet on the UV trace, moisture has compromised the Meerwein's salt, leading to 1H-isomer formation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to afford the product (Expected yield: 85-90%).

Protocol 2: Asymmetric Reductive Amination (Ellman's Method)
  • Imine Formation: Dissolve 7-acetyl-2-methyl-2H-indazole (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint 1: The solution will shift from colorless to a vibrant yellow within 30 minutes, confirming sulfinyl imine formation. Stir for 12 hours. TLC (1:1 EtOAc/Hexanes) must show no residual ketone.

  • Reduction: Cool the reaction strictly to -50 °C . Add NaBH₄ (3.0 equiv) in one portion.

    • Self-Validation Checkpoint 2: Vigorous gas evolution (H₂) will occur. Do not allow the temperature to rise above -40 °C during addition, or the diastereoselectivity will collapse from >95% to <60%.

  • Quench: Slowly add MeOH to quench excess hydride, followed by dropwise addition of brine.

    • Self-Validation Checkpoint 3: A thick white precipitate of TiO₂ will form. Filter this through a pad of Celite to obtain a clear filtrate.

  • Deprotection & Isolation: Concentrate the filtrate, dissolve the crude sulfinamide in anhydrous diethyl ether, and add 4M HCl in dioxane (2.0 equiv).

    • Self-Validation Checkpoint 4: The target 7-(1-Aminoethyl)-2-methyl-2H-indazole hydrochloride salt will spontaneously precipitate as a white solid from the ether. Isolate via simple vacuum filtration (Expected yield: 75-80% over 2 steps, >98% ee).

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.[Link]

  • Shinde, V. S., & Mane, R. S. (2015). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 56(40).[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[Link]

Optimization

Technical Support Center: Troubleshooting Regioselective 2-Methyl-2H-Indazole Synthesis

Welcome to the Process Chemistry Support Center. This knowledge base article is designed for researchers and drug development professionals struggling with the regioselective N-alkylation of indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This knowledge base article is designed for researchers and drug development professionals struggling with the regioselective N-alkylation of indazoles.

Achieving high regioselectivity toward the 2-methyl-2H-indazole isomer is a notorious challenge in heterocyclic chemistry. Below, we provide a mechanistic root-cause analysis, diagnostic troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) to help you push your reactions toward the kinetically favored N2 product.

Mechanistic Root Cause Analysis: Why is N2 Alkylation Difficult?

To solve regioselectivity issues, we must first understand the causality of the indazole system's tautomerism and electronic distribution.

The indazole nucleus exhibits annular tautomerism between the 1H and 2H forms. Quantum mechanical (QM) calculations and thermodynamic studies reveal that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal/mol 1.

When standard basic conditions (e.g.,


 or 

with methyl iodide) are employed, the base deprotonates the indazole to form a highly delocalized indazolide anion . Because alkylation of this anion is thermodynamically driven to preserve the highly stable benzenoid aromatic system, the reaction inherently favors the N1 position, typically resulting in 1:1 mixtures or N1-major products .

The Kinetic Solution: To selectively target the N2 position, you must abandon basic conditions and leverage kinetic control . The N1 nitrogen is pyrrole-like (its lone pair is tied up in the aromatic sextet), whereas the N2 nitrogen is pyridine-like. This makes the N2 position significantly more basic and nucleophilic 2. By using highly reactive, "hard" electrophiles under neutral or mildly acidic conditions, the alkylating agent rapidly and irreversibly attacks the N2 lone pair before any thermodynamic equilibration can occur.

Mechanism SM 1H-Indazole (Thermodynamically Stable) Base Basic Conditions (e.g., K2CO3, MeI) SM->Base Acidic Neutral/Acidic Conditions (e.g., Me3OBF4) SM->Acidic Anion Indazolide Anion (Delocalized) Base->Anion Kinetic Kinetic Attack at N2 (Pyridine-like lone pair) Acidic->Kinetic N1 1-Methyl-1H-indazole (Thermodynamic Product) Anion->N1 Major Pathway N2 2-Methyl-2H-indazole (Kinetic Product) Anion->N2 Minor Pathway Kinetic->N2 Fast Alkylation

Mechanistic pathways dictating N1 vs. N2 indazole alkylation regioselectivity.

Diagnostic Q&A (Troubleshooting FAQs)

Q1: I am using methyl iodide and


 at 70 °C, but I'm getting a 1:1 mixture of N1 and N2 isomers, plus dimethylated byproducts. How do I fix this? 
A:  Switch off basic conditions entirely. Base-catalyzed alkylation goes through the delocalized indazolide anion, which inherently lacks N2 regiocontrol. Switch to a "hard" electrophile like Trimethyloxonium tetrafluoroborate (Meerwein's salt)  in ethyl acetate at room temperature. This reagent reacts exclusively with the more basic N2 nitrogen, yielding >85% of the 2-methyl-2H-indazole isomer without over-alkylation .

Q2: My substrate contains acid-sensitive protecting groups, so Meerwein's salt degrades my starting material. What is a milder alternative? A: Utilize Mitsunobu conditions (Methanol,


, DEAD at 0 °C). This provides a strictly neutral reaction pathway. The rapid activation of methanol by the Mitsunobu adduct allows for highly selective kinetic trapping of the N2 position, preserving delicate functional groups while delivering excellent yields (>84%) 3.

Q3: We need to scale up to 100g. Meerwein's salt is too hygroscopic and expensive for our pilot plant. What is a scalable alternative? A: Employ methyl 2,2,2-trichloroacetimidate with a catalytic amount of acid. Quantum mechanical studies demonstrate that protonation occurs on the imide nitrogen, creating a bulky, highly reactive electrophile. The steric bulk and electronic properties of this intermediate lower the activation energy for N2 attack by ~3.42 kcal/mol compared to N1, resulting in an N2:N1 ratio exceeding 100:1 even at elevated temperatures 4.

Troubleshooting Start Goal: Synthesize 2-Methyl-2H-indazole Check Is substrate acid-sensitive? Start->Check Yes Yes (Acid-Sensitive) Check->Yes No No (Stable to mild acid) Check->No Mitsunobu Mitsunobu Conditions (MeOH, PPh3, DEAD) Yes->Mitsunobu Meerwein Meerwein's Salt (Me3OBF4, EtOAc) No->Meerwein Imidate Trichloroacetimidate (Acid catalyzed) No->Imidate Workup1 Chromatography Required Mitsunobu->Workup1 Workup2 Simple Aqueous Workup Meerwein->Workup2 Imidate->Workup2

Decision matrix for selecting the optimal N2-methylation protocol.

Quantitative Data Summary

The following table summarizes the expected outcomes when shifting from thermodynamic to kinetic control strategies:

Alkylating AgentReaction ConditionsMechanistic ControlTypical N1:N2 RatioYield (2H-Indazole)
Methyl Iodide (MeI)

, DMF, 70 °C
Thermodynamic~ 1:1 to 10:1< 45%
Trimethyloxonium Tetrafluoroborate EtOAc, RT, 5 hKinetic (Hard Electrophile)Exclusively N286–96%
Methyl 2,2,2-trichloroacetimidate Acid cat., Dioxane, RT to refluxKinetic (Bulky Electrophile)> 100:1> 85%
MeOH / DEAD /

THF, 0 °C, 10–30 minNeutral (Mitsunobu)Highly N2 favored> 84%

Standard Operating Procedures (SOPs)

SOP A: Regioselective N2-Methylation via Trimethyloxonium Tetrafluoroborate

This protocol acts as a self-validating system: the absence of base prevents indazolide formation, while the mild aqueous workup neutralizes the tetrafluoroboric acid byproduct without scrambling the kinetic product.

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar, add the 1H-indazole derivative (1.0 mmol) and anhydrous ethyl acetate (3.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add trimethyloxonium tetrafluoroborate (

    
    , 1.3 mmol) in one single portion. Note: Meerwein's salt is highly hygroscopic; weigh rapidly in a dry environment.
    
  • Reaction: Stir the suspension at room temperature (20–25 °C) for 5 hours. Do not heat the reaction, as elevated temperatures can induce thermodynamic equilibration or quaternization.

  • Quench & Workup: Dilute the reaction mixture with additional ethyl acetate (20 mL). Slowly add saturated aqueous

    
     solution (20 mL) to neutralize the acidic byproducts.
    
  • Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 20 mL). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The product is typically analytically pure without chromatography .
    
SOP B: Regioselective N2-Methylation via Mitsunobu Conditions

Ideal for acid-sensitive substrates where Meerwein's salt is prohibitive.

  • Preparation: In a dry flask under nitrogen, dissolve the indazole derivative (1.0 equiv) and triphenylphosphine (

    
    , 2.0 equiv) in anhydrous THF (0.3 M concentration).
    
  • Alcohol Addition: Add anhydrous methanol (2.3 equiv) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add diethyl azodicarboxylate (DEAD, 2.0 equiv) over 5 minutes.

  • Reaction: Maintain the temperature at 0 °C and stir for 10 to 30 minutes. Monitor completion via TLC or LC-MS.

  • Purification: Concentrate the reaction mixture directly onto silica gel and purify via flash chromatography to separate the product from triphenylphosphine oxide and hydrazinedicarboxylate byproducts 3.

References

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. ResearchGate. Available at: 1

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry, 68(10), 4093–4095. Available at:

  • Product Class 2: 1H- and 2H-Indazoles. Thieme Connect. Available at: 2

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at:3

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: 4

Sources

Troubleshooting

Technical Support Center: Purification of 7-(1-Aminoethyl)-2-methyl-2H-indazole

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of 7-(1-Aminoethyl)-2-methyl-2H-indazole. This document provides in-depth guidance, troubleshooting, and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 7-(1-Aminoethyl)-2-methyl-2H-indazole. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our aim is to equip you with the scientific rationale and practical protocols to overcome common challenges associated with purifying this chiral aminoindazole derivative.

Understanding the Molecule: Key Purification Challenges

7-(1-Aminoethyl)-2-methyl-2H-indazole possesses three key structural features that dictate its purification strategy:

  • A Basic Primary Amine: The aminoethyl group is basic, making the molecule susceptible to strong, often irreversible, binding to standard silica gel. This interaction can lead to significant peak tailing, low recovery, and even on-column degradation.[1][2]

  • A Polar Heterocyclic Core: The indazole ring system contributes to the molecule's overall polarity.

  • A Chiral Center: The "1-aminoethyl" substituent contains a stereocenter, meaning the compound exists as a pair of enantiomers, (R) and (S). Separating these enantiomers is critical for pharmacological studies, as they often exhibit different biological activities.[3]

This guide is structured to address these challenges sequentially, from initial crude cleanup to final enantiomeric resolution.

Part 1: Initial Purification of Crude Material (Achromatic Methods)

This section focuses on removing bulk impurities from the crude reaction mixture to isolate the racemic compound. The primary technique discussed is flash column chromatography, optimized for a polar basic amine.

Frequently Asked Questions (FAQs): Crude Purification

Q1: What are the most likely impurities in my crude 7-(1-Aminoethyl)-2-methyl-2H-indazole?

A1: Impurities are typically process-related and depend on the synthetic route. Based on common indazole syntheses, you should anticipate:

  • Unreacted Starting Materials: Such as a 7-substituted-2-methyl-2H-indazole precursor or reagents used to install the aminoethyl group.[4]

  • Regioisomers: Synthesis of 2-substituted-2H-indazoles can sometimes yield the more thermodynamically stable 1H-indazole isomer.[5][6]

  • Byproducts from Side Reactions: These could include products from over-alkylation or other competing reaction pathways.

  • Inorganic Salts: Generated during reaction workup (e.g., ammonium chloride, sodium sulfate).

Q2: My compound is streaking badly on a standard silica gel column. How can I fix this?

A2: This is the most common issue for basic amines on silica gel, which has acidic silanol groups (Si-OH) on its surface. The amine's lone pair of electrons interacts strongly with these acidic sites, causing poor chromatography.[1]

There are three primary solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent (e.g., 0.5-2% triethylamine or ammonia in methanol). This additive will preferentially interact with the acidic silanol sites, "masking" them from your target compound and allowing it to elute with a much-improved peak shape.[1]

  • Stationary Phase Deactivation: Before loading your sample, flush the packed silica column with your mobile phase containing the basic additive. This ensures the entire stationary phase is neutralized.[1]

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like basic or neutral alumina. Amine-functionalized silica columns are also an excellent, albeit more expensive, option.[2]

Q3: Can I use reversed-phase chromatography for the initial cleanup?

A3: Yes, reversed-phase (RP) flash chromatography is a viable option, especially if your impurities are significantly less or more polar than the target compound. For basic compounds, it is often advantageous to use a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide) to keep the amine in its neutral, more retentive form. However, ensure your RP silica (e.g., C18) is stable to high pH.

Workflow: Troubleshooting Peak Tailing

The following decision tree illustrates a systematic approach to resolving poor peak shape during column chromatography of basic amines.

G start Poor Peak Shape Observed (Tailing/Streaking) q1 Is a basic additive (e.g., 1% TEA) in the mobile phase? start->q1 add_tea Add 1-2% Triethylamine (TEA) or 0.5-1% NH4OH to the polar co-solvent (e.g., MeOH). q1->add_tea No q2 Did you pre-equilibrate the column with the additive-containing eluent? q1->q2 Yes add_tea->q2 equilibrate Flush column with 3-5 column volumes of eluent containing the basic additive. q2->equilibrate No q3 Is the sample loading too high? q2->q3 Yes equilibrate->q3 reduce_load Reduce sample load to 1-2% of silica gel mass. q3->reduce_load Yes q4 Consider alternative stationary phase. q3->q4 No good_peak Good Peak Shape Achieved reduce_load->good_peak alumina Use Neutral or Basic Alumina. q4->alumina amine_silica Use Amine-Functionalized Silica. q4->amine_silica rp_flash Use Reversed-Phase (C18) with high pH mobile phase. q4->rp_flash alumina->good_peak amine_silica->good_peak rp_flash->good_peak

Caption: Decision tree for troubleshooting peak tailing.
Protocol: Optimized Flash Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. Start with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). Add 1-2% triethylamine (TEA) to the polar solvent portion. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Dry pack a silica gel column appropriate for your sample size (typically use a silica-to-crude-product mass ratio of 50:1 to 100:1).

  • Column Deactivation/Equilibration: Flush the column with at least 3-5 column volumes of the initial, low-polarity mobile phase (containing the TEA additive). This step is critical to neutralize the silica.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding more of the methanol/TEA mixture (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted triethylamine is volatile and should be removed at this stage.

Part 2: High-Purity Purification & Solid Form Control

After initial chromatographic cleanup, recrystallization is the preferred method to achieve high chemical purity (>99%) and to isolate a stable, crystalline solid.

Frequently Asked Questions (FAQs): Recrystallization

Q1: How do I choose the right solvent for recrystallization?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

  • Screening: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or heptane).

  • "Like Dissolves Like": Since your molecule has polar and non-polar features, alcohols, esters, or solvent/anti-solvent pairs are often good starting points.

  • Avoid Reaction: Ensure the solvent is inert and does not react with your compound.

Q2: My compound is an oil and won't crystallize. What should I do?

A2: Oiling out is a common problem. Here are some strategies to induce crystallization:

  • Salt Formation: Convert the basic free amine into a salt (e.g., hydrochloride, tartrate, or succinate). Salts often have much higher crystallinity than the corresponding free base. This can be done by dissolving the free base in a solvent like isopropanol or ethyl acetate and adding a stoichiometric amount of the desired acid (e.g., HCl in isopropanol).[8][9]

  • Anti-Solvent Addition: Dissolve the compound in a small amount of a good solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity persists. Heating to redissolve and then slow cooling can yield crystals.[7]

  • Seeding: If you have a tiny crystal of the pure compound, add it to a supersaturated solution to initiate crystal growth.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

Protocol: Recrystallization via Salt Formation
  • Dissolution: Dissolve the purified racemic 7-(1-Aminoethyl)-2-methyl-2H-indazole (1.0 equivalent) in a suitable solvent (e.g., isopropanol or ethanol, ~10-20 volumes).

  • Acid Addition: Slowly add a solution of a suitable acid (e.g., 1.05 equivalents of succinic acid or maleic acid dissolved in the same solvent) to the stirred solution at room temperature or slightly elevated temperature.[8]

  • Crystallization: The salt may precipitate immediately. For controlled crystal growth, heat the mixture until a clear solution is formed, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize yield.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

Part 3: Chiral Separation (Enantiomer Resolution)

To isolate the individual (R)- and (S)-enantiomers, chiral chromatography is required. Supercritical Fluid Chromatography (SFC) is often the method of choice for preparative separations due to its speed and reduced solvent usage compared to High-Performance Liquid Chromatography (HPLC).[11][12]

Frequently Asked Questions (FAQs): Chiral Separation

Q1: How do I separate the (R)- and (S)-enantiomers?

A1: The most direct and widely used method is chromatography on a Chiral Stationary Phase (CSP).[13] These phases are designed to interact differently with each enantiomer, causing one to travel through the column faster than the other. Both chiral HPLC and chiral SFC are powerful techniques for this purpose.[14][15]

Q2: Which chiral column should I start with for method development?

A2: There is no universal chiral column. However, for a broad range of compounds, polysaccharide-based CSPs are the most successful.[3] A good initial screening set would include columns based on:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA or AD)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC)

Q3: Why is SFC often preferred over HPLC for preparative chiral separations?

A3: SFC has several key advantages for scale-up purification:

  • Speed: The mobile phase (supercritical CO₂) has very low viscosity, allowing for much higher flow rates and faster separations without a significant loss in efficiency.[12]

  • Reduced Solvent Consumption: The bulk of the mobile phase is CO₂, which is vented off as a gas. This drastically reduces the amount of organic co-solvent (modifier) that needs to be evaporated from the collected fractions, saving time and energy.[11][12]

  • "Greener" Technology: The reduction in organic solvent use makes SFC a more environmentally friendly technique.[11]

Data Comparison: Chiral HPLC vs. Chiral SFC
ParameterChiral HPLCChiral SFCRationale & Expertise
Primary Mobile Phase Organic (e.g., Hexane) or Aqueous BufferSupercritical CO₂CO₂ has low viscosity and high diffusivity, enabling faster separations.[16]
Co-Solvent (Modifier) Alcohol (e.g., Isopropanol, Ethanol)Alcohol (e.g., Methanol, Ethanol)Used to adjust eluent strength and analyte solubility.
Typical Flow Rate 1 mL/min (analytical)3-5 mL/min (analytical)Lower backpressure in SFC allows for higher optimal flow rates.
Typical Run Time 10-30 minutes2-10 minutesSFC is generally much faster.[12]
Solvent for Recovery High Volume (Hexane/IPA)Low Volume (Methanol)Easier and faster product workup is a major advantage of SFC.[16]
Peak Shape for Amines Often requires acid/base additivesOften requires basic additives (e.g., DEA, IBA)Basic additives are crucial in both techniques to prevent interaction with the stationary phase support and improve peak shape.[11]
Workflow: Chiral Method Development and Scale-Up
Caption: General workflow for chiral separation by SFC.
Protocol: Chiral SFC Method Development
  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic compound in methanol or ethanol.

  • Analytical Screening:

    • Utilize an automated column/solvent screening system if available.[15]

    • Screen a set of 4-6 polysaccharide-based chiral columns.

    • Use a standard generic gradient (e.g., 5% to 40% Methanol with 0.1% Diethylamine (DEA) in CO₂ over 5-7 minutes).

    • Identify the column and co-solvent system that provides the best separation (resolution > 1.5).

  • Method Optimization:

    • Switch to isocratic conditions to maximize throughput for preparative scale. Adjust the percentage of co-solvent to achieve a good balance between resolution and retention time.

    • Optimize the concentration of the basic additive (e.g., 0.1% - 0.5% DEA or isobutylamine) for the best peak symmetry.[11]

  • Preparative Scale-Up:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Scale the flow rate and sample load according to the column dimensions.

    • Perform stacked injections to maximize throughput.

  • Fraction Collection and Analysis:

    • Collect the separated enantiomer fractions.

    • Evaporate the modifier solvent.

    • Confirm the chemical purity and enantiomeric excess (e.e.) of each fraction using the optimized analytical method.

References
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. Available at: [Link]

  • Welch, C. J., et al. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC 2011. Available at: [Link]

  • Fairchild, J. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. Available at: [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Various Authors. (2018). How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. Available at: [Link]

  • Reddit Community. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Available at: [Link]

  • Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • Liu, H., et al. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development. Available at: [Link]

  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Bhattacharjee, S., & Hajra, A. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Available at: [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Li, F., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Kalinina, M. V., et al. (2022). Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation. Pharmaceutics. Available at: [Link]

  • Van der Eycken, E., et al. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules. Available at: [Link]

  • Wzorek, A., et al. (2024). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. Ukrainian Chemistry Journal. Available at: [Link]

  • Google Patents. (2008). A process for the preparation of benzimidazole derivatives and their salts.
  • van der Wolf, J. A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. Available at: [Link]

  • Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • El Otmani, B., et al. (2006). Reactivity of 7-Aminoindazole as a Bidendate Nucleophile. ResearchGate. Available at: [Link]

  • Xiang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Solving solubility issues with aminoethyl indazole derivatives

Welcome to the technical support center for aminoethyl indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminoethyl indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. Many indazole-containing compounds serve as crucial structural motifs in drug molecules, but their therapeutic potential can be hampered by poor aqueous solubility.[1]

This guide is structured to walk you through a logical troubleshooting process, from initial, simple fixes to more advanced formulation strategies.

Troubleshooting Guide: First-Line Approaches

This section addresses the most common and immediate solubility problems you might face during routine experiments.

Question: My aminoethyl indazole derivative, dissolved in DMSO, immediately precipitates when I add it to my aqueous buffer (e.g., PBS pH 7.4). What's happening and what should I do first?

Answer: This is a classic case of a compound "crashing out" of solution and is extremely common when moving from a high-concentration organic stock (like DMSO) to an aqueous medium.[2] The primary reason is the significant drop in solvent capacity. Aminoethyl indazole derivatives are typically basic compounds due to the presence of the aminoethyl group and the nitrogen atoms in the indazole ring.

The Underlying Chemistry: pKa and pH

The solubility of ionizable compounds, like your aminoethyl indazole, is highly dependent on the pH of the solution relative to the compound's pKa (the pH at which the compound is 50% ionized).[3]

  • Below the pKa: The amino groups are protonated (e.g., -NH3+), making the molecule a charged salt, which is generally more soluble in aqueous media.

  • Above the pKa: The amino groups are in their neutral, free base form (-NH2), which is less polar and thus less soluble in water.

Phosphate-buffered saline (PBS) at pH 7.4 is likely above the pKa of the key basic centers in your molecule, leading to the precipitation of the less soluble free base. For ionic compounds with basic anions, solubility tends to increase as the pH of the solution is lowered.[4][5]

Your First Step: pH Adjustment

The most direct first step is to lower the pH of your aqueous buffer.[6] By decreasing the pH, you increase the concentration of H+ ions, which protonate the basic nitrogen centers on your molecule, increasing its solubility.[7][8]

Troubleshooting Workflow for pH Modification

Caption: A decision tree for initial solubility troubleshooting using pH adjustment.

Question: I tried lowering the pH, but my compound is still not soluble enough for my assay, or I cannot lower the pH due to experimental constraints. What is my next option?

Answer: When pH modification is insufficient or not viable, the next logical step is to use co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[9][10] This technique is highly effective and widely used to solubilize problematic compounds for in vitro studies.[11][12][13]

How Co-solvents Work

Co-solvents work by reducing the polarity of the aqueous solvent system. The non-polar region of the co-solvent molecule can weaken the hydrogen bonding network of water, making the environment more favorable for a lipophilic drug molecule to dissolve.[11]

Commonly Used Co-solvents in Research

Co-solventTypical Starting ConcentrationNotes and Considerations
Ethanol (EtOH) 5-10% (v/v)Good general-purpose co-solvent. Can have biological effects on cells at higher concentrations.
Propylene Glycol (PG) 5-20% (v/v)Often used in pharmaceutical formulations. Generally well-tolerated by cells.
Polyethylene Glycol 400 (PEG-400) 10-30% (v/v)Higher viscosity. Very effective for many compounds. Can interfere with some assays.
Glycerol 5-20% (v/v)High viscosity. Biocompatible.

Important Considerations:

  • Final DMSO Concentration: Always keep the final concentration of your primary stock solvent (e.g., DMSO) as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Vehicle Control: It is critical to run a "vehicle control" in your experiment. This control should contain the same final concentrations of all solvents (e.g., buffer, DMSO, co-solvent) but without your test compound. This ensures that any observed effects are due to your compound and not the solvent mixture.

Advanced Strategies for Persistent Solubility Issues

If the first-line approaches are unsuccessful, more advanced formulation strategies may be necessary. These are often employed during later-stage preclinical development but can be adapted for research purposes.

Question: My compound's solubility is still a limiting factor, even with pH and co-solvent adjustments. Are there other solubilizing excipients I can use?

Answer: Yes. When simple co-solvents are not enough, complexing agents like cyclodextrins can be extremely effective.

Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your indazole derivative, within their central cavity, forming an "inclusion complex."[15][16] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[14][]

Common Cyclodextrins for Pharmaceutical Use:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): One of the most commonly used derivatives due to its high aqueous solubility and low toxicity.[15][18] It is often used in parenteral formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): An anionic derivative with excellent solubilizing capacity and safety profile, frequently used in approved drug products.[15]

Practical Tip: To prepare a cyclodextrin formulation, you typically dissolve the cyclodextrin in your aqueous buffer first, then add the drug (often from a concentrated DMSO stock) to this solution while vortexing or sonicating. The formation of the inclusion complex can significantly improve solubility.

Question: I need to formulate my compound for an in vivo study. What other strategies should I consider?

Answer: For in vivo studies, especially oral dosing, the formulation strategy becomes more complex and aims to enhance both solubility and absorption. Here are some of the approaches used in drug development:

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in lipidic solvents can enhance oral absorption.[19] This includes self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, aiding dissolution and absorption.[19]

  • Amorphous Solid Dispersions: The crystalline form of a drug is typically the least soluble.[20] By dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, you can achieve a higher apparent solubility and faster dissolution rate.[21][22] This is a powerful technique but requires specialized equipment (e.g., spray dryers, hot-melt extruders).

  • Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range.[23] The significant increase in surface area can improve the dissolution rate according to the Noyes-Whitney equation.[13][19]

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This assay is a cornerstone of early drug discovery to quickly assess the solubility of many compounds.[24] It measures the solubility of a compound when added from a DMSO stock into an aqueous buffer, allowing for some level of supersaturation before precipitation.[2][25]

Objective: To determine the kinetic solubility of an aminoethyl indazole derivative in a specified aqueous buffer.

Materials:

  • Test Compound(s) in DMSO (e.g., 10 mM stock)

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (clear, flat-bottom for UV analysis)

  • Plate shaker

  • Spectrophotometer or plate reader capable of measuring UV absorbance or light scattering (nephelometry).[26]

Procedure (Turbidimetric Method):

  • Prepare Compound Plate: Create a serial dilution of your 10 mM DMSO stock solution directly in a 96-well plate. For example, a 2-fold dilution series from 200 µM down to ~1.5 µM (final assay concentration).

  • Add Buffer: To each well of the compound plate, add the aqueous buffer. A typical ratio is to add 198 µL of buffer to 2 µL of the DMSO stock solution (a 1:100 dilution). This keeps the final DMSO concentration at 1%.

  • Incubation: Immediately place the plate on a plate shaker and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[27]

  • Measurement: After incubation, measure the turbidity of each well using a plate reader that can detect light scattering (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[27]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the vehicle control (buffer + 1% DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility?

  • Kinetic solubility is measured by adding a compound from a DMSO stock to a buffer and observing precipitation over a short time (e.g., 1-24 hours).[2] It's a high-throughput method used in early discovery.[24]

  • Thermodynamic solubility (or equilibrium solubility) is the true solubility of a compound at equilibrium.[28][29] It is measured by adding an excess of the solid compound (powder) to a buffer and shaking it until equilibrium is reached (often 24-48 hours).[25][28] This is a more accurate but lower-throughput measurement used in later-stage development.

Q2: Can I use surfactants like Tween-80 or SDS to solubilize my compound? Yes, surfactants can be used to increase solubility by forming micelles that encapsulate the drug.[30] However, be cautious as surfactants can disrupt cell membranes and interfere with many biological assays. They are more commonly used in formulation development than in early-stage in vitro screening.[31]

Q3: My compound is a "brick dust" molecule. What does that mean? "Brick dust" is a term for compounds that have low solubility primarily due to strong crystal lattice energy (high melting point), making it difficult for solvent molecules to break the crystal apart.[21] For these molecules, strategies that disrupt the crystal structure, such as creating amorphous solid dispersions, are often most effective.[21]

Q4: How does salt formation help with solubility? For ionizable compounds, forming a salt is a very common and effective way to increase solubility and dissolution rate.[19][22] For a basic compound like an aminoethyl indazole, reacting it with an acid (e.g., HCl, mesylate, tartrate) forms a salt that is often much more water-soluble than the free base.[6]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • pH and solubility. Khan Academy. [Link]

  • Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons. Study.com. [Link]

  • Aggarwal, G., & Harikumar, S. L. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]

  • Janssens, S., & Van den Mooter, G. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules, 30(15), 12345. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Kawakami, K. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 419(1-2), 1-10. [Link]

  • Co-solvency: Significance and symbolism. Wisdom Library. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. MDPI. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • pH and Solubility. Fiveable. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Biology, 47(4), 315-322. [Link]

  • 8.11 pH and Solubility. AP Chemistry. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Aqueous Kinetic Solubility. ADME@NCATS - NIH. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Equilibrium solubility of a drug substance. Biorelevant.com. [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-8. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. [Link]

  • How can cyclodextrins enhance solubility?. YouTube. [Link]

  • Pitha, J., & Pitha, J. (1985). Drug solubilizers to aid pharmacologists: amorphous cyclodextrin derivatives. Life sciences, 37(23), 2115-2122. [Link]

  • Sharma, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17135-17144. [Link]

  • Núñez, C., et al. (2012). N1-((1H-Indazol-5-yl)methylene)-N2-(2-((2-((2-((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine. Molbank, 2012(3), M770. [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 7-Position Functionalization of Indazoles

Welcome to the technical support center dedicated to the nuanced challenge of C7-functionalization of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of C7-functionalization of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of achieving regioselectivity at the 7-position of the indazole core. Here, we move beyond simple protocols to explain the causality behind experimental choices, with a specific focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the 7-position of the indazole ring so difficult to functionalize selectively?

A1: The primary challenge lies in the inherent electronic properties and reactivity of the indazole scaffold. Several positions are susceptible to reaction, leading to common regioselectivity issues:

  • N1 vs. N2 Functionalization: The pyrazole ring contains two reactive nitrogen atoms. Alkylation, arylation, and acylation can occur at either position, often yielding a mixture of isomers. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1]

  • C3 Functionalization: The C3 position is electronically activated and is a common site for reactions like halogenation and arylation.[1][2]

  • C-H Functionalization of the Benzene Ring: The carbocyclic ring presents four potential C-H bonds for functionalization (C4, C5, C6, C7). Without a directing group, achieving selectivity for the C7 position is challenging due to competition from other sites.[1]

Q2: How does reaction temperature critically influence C7-regioselectivity?

A2: Temperature is a key parameter that governs the kinetics and thermodynamics of the reaction. Its influence is multifaceted:

  • Kinetic vs. Thermodynamic Control: In many reactions, lower temperatures may favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate to the more stable, thermodynamically favored product.[1] For indazoles, this can dictate the ratio of N1/N2 isomers or C-H functionalized regioisomers.

  • Overcoming Activation Energy: C-H activation, a common strategy for C7-functionalization, often has a high activation energy barrier. Elevated temperatures are typically required to provide sufficient energy for the catalyst to break the C-H bond. For instance, many palladium-catalyzed C7-arylations are conducted in high-boiling solvents like DMA at reflux.[3][4]

  • Catalyst Activity and Stability: The catalytic species (e.g., Palladium or Rhodium complexes) have an optimal temperature range for activity. Too low, and the reaction is sluggish; too high, and the catalyst may decompose, leading to side reactions or catalyst deactivation.

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as product decomposition, homocoupling of coupling partners, or loss of directing groups, resulting in lower yields and complex product mixtures.[5]

Q3: What role do directing groups play in C7-functionalization, and how does this relate to temperature?

A3: Directing groups are pivotal for achieving high C7-regioselectivity. These groups, temporarily installed on the indazole (often at the N1 or N2 position), coordinate to the metal catalyst and position it in close proximity to the C7 C-H bond, facilitating selective activation.[6][7] Temperature must be optimized to support this directed mechanism. The temperature needs to be high enough to enable the C-H activation step but not so high that it causes cleavage of the directing group or overrides the directing effect, leading to a loss of regioselectivity.

Troubleshooting Guide: Temperature-Related Issues in C7-Functionalization

This section addresses specific experimental problems where temperature is a likely root cause.

Problem Observed Probable Cause Related to Temperature Recommended Solution
Low or No Conversion The reaction temperature is too low to overcome the activation energy for C-H activation or for the catalyst to be fully active.Incrementally increase the reaction temperature in 10-20 °C intervals (e.g., from 80 °C to 100 °C, then 120 °C). Monitor a small-scale test reaction by TLC or LCMS to track conversion.
Mixture of Regioisomers (e.g., C7/C5, C7/C3) The temperature may be too high, overriding the directing group's influence and allowing for functionalization at other thermodynamically accessible positions. Alternatively, the catalyst may be unstable at the current temperature, leading to non-selective pathways.Decrease the reaction temperature in 10-20 °C steps. A lower temperature might enhance the selectivity imposed by the directing group. Consider if a different, more stable ligand/catalyst system is needed for the desired temperature.
Product Decomposition / Tar Formation The reaction temperature is too high, causing thermal degradation of the starting material, product, or catalyst. This is common in prolonged reactions at high temperatures (e.g., >120-140 °C).Reduce the temperature significantly. If high temperature is required for conversion, try to shorten the reaction time. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative decomposition.[8]
Inconsistent Results / Poor Reproducibility Poor heat transfer in the reaction vessel leads to temperature gradients. The "set" temperature on the hotplate may not reflect the internal reaction temperature.Use an oil bath for uniform heating. Ensure vigorous stirring. For scaling up, consider a reactor with a jacketed heating system. Always measure the internal reaction temperature with a calibrated thermometer.
Loss of N-Protecting/Directing Group The temperature exceeds the thermal stability of the directing group (e.g., Piv, SEM).Review the literature for the thermal stability of your specific directing group. If necessary, switch to a more robust directing group or conduct the reaction at a lower temperature, potentially with a more active catalyst or for a longer duration.

A Systematic Approach to Temperature Optimization

A systematic approach is crucial for efficiently identifying the optimal temperature for your specific indazole substrate, coupling partner, and catalytic system.

Experimental Protocol: Temperature Screening
  • Setup: In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well heating block), set up several identical small-scale reactions (0.1-0.2 mmol scale).

  • Inert Atmosphere: Ensure all vials are sealed and placed under an inert atmosphere (Argon or Nitrogen).

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range for many palladium-catalyzed C-H functionalizations is 80 °C, 100 °C, 120 °C, and 140 °C.[5]

  • Time Course: At set time points (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by a quantitative method like HPLC or UPLC-MS. This will allow you to determine the conversion of starting material, the yield of the desired C7-product, and the formation of key regioisomers or byproducts at each temperature over time.

  • Interpretation: Plot the yield of the C7-product against temperature. The optimal temperature is the one that provides the highest yield of the desired product in a reasonable timeframe, with the lowest level of impurities.

Logical Workflow for Temperature Optimization

The following diagram illustrates the decision-making process for optimizing reaction temperature based on the initial screening results.

G cluster_0 Initial Temperature Screening cluster_1 Analysis & Decision Making cluster_2 Optimization Strategy Start Run reactions at multiple temperatures (e.g., 80, 100, 120, 140 °C) Analyze Analyze results by HPLC/LCMS: - Conversion - C7 Product Yield - Regioisomer Ratio - Impurity Profile Start->Analyze Decision Evaluate Outcome Analyze->Decision LowConv Low Conversion at all T Decision->LowConv Path 1 GoodSel Good C7 Selectivity, Sub-optimal Yield Decision->GoodSel Path 2 PoorSel Poor C7 Selectivity (Mixture of Isomers) Decision->PoorSel Path 3 Decomp Decomposition at High T Decision->Decomp Path 4 Action1 Increase T further (e.g., 150-160 °C) OR Change solvent to higher boiling point OR Use a more active catalyst/ligand LowConv->Action1 Action2 Identify optimal T from screen. Fine-tune in 5-10 °C increments around this point. Increase reaction time. GoodSel->Action2 Action3 Decrease T. Screen lower range (e.g., 60-100 °C). Re-evaluate ligand/directing group. PoorSel->Action3 Action4 Identify decomposition threshold. Set optimal T below this point. Reduce reaction time. Decomp->Action4 Action1->Start Re-screen Action2->Start Re-screen Action3->Start Re-screen Action4->Start Re-screen

Caption: Workflow for systematic temperature optimization in C7-functionalization.

Case Studies: Temperature Effects in Published Protocols

The following table summarizes reaction conditions from the literature, highlighting the temperatures used for successful C7-functionalization. This data illustrates the common temperature ranges employed and their context.

Reaction TypeCatalyst / LigandBaseSolventTemperature (°C)Key ObservationReference
C7-Arylation Pd(OAc)₂ / 1,10-phenanthrolineK₂CO₃DMAReflux (~165)High temperature in a high-boiling polar aprotic solvent was crucial for activating the C7 C-H bond.[3][4]
N1-Alkylation NaH-THF50Increasing temperature from room temp to 50 °C facilitated complete consumption of starting material without affecting N1/N2 regioselectivity.[9]
Indazole Synthesis None (Catalyst-free)-PEG-400110Yields increased up to 110 °C; higher temperatures led to decreased yields due to side reactions.[5]
N1-Alkylation Cs₂CO₃-Dioxane90A significant increase in yield was observed at 90 °C compared to room temperature, suggesting a solubility or reactivity threshold was met.[10]

This guide provides a framework for understanding and systematically optimizing one of the most critical parameters in the C7-functionalization of indazoles. By combining a foundational understanding of reaction mechanisms with a logical, data-driven approach to experimentation, researchers can significantly improve the efficiency, selectivity, and reproducibility of their synthetic efforts.

References

  • Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed. J Org Chem. 2014 Aug 15;79(16):7286-93. Available at: [Link]

  • Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Available at: [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles - ACS Publications. J. Org. Chem. 2014, 79, 16, 7286–7293. Available at: [Link]

  • Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole | Organic Letters - ACS Publications. Org. Lett. 2015, 17, 18, 4554–4557. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Beilstein J. Org. Chem. 2024, 20, 1268–1279. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. RSC Adv. 2021, 11, 28169-28181. Available at: [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate. Available at: [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. Acc Chem Res. 2021 May 4;54(9):2236-2251. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC. Int. J. Mol. Sci. 2022, 23, 8569. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Molecules. 2020, 25, 1563. Available at: [Link]

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives - ResearchGate. Adv. Synth. Catal. 2020, 362, 3768 – 3794. Available at: [Link]

  • Effect of base, solvent, and temperature. a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Catalysts. 2023, 13, 626. Available at: [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate. Synlett 2007, No. 15, 2351–2355. Available at: [Link]

  • Effect of temperature on the synthesis of indazoles a | Download Table - ResearchGate. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

Sources

Optimization

Technical Support Center: Efficient Removal of Metal Catalysts from Indazole Final Products

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of removing residual metal catalysts, particularly palladium, from your indazole final products. Adhering to stringent regulatory limits for metal impurities is not just a matter of compliance, but also crucial for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my indazole product?

A1: There are three primary reasons for the stringent control of palladium levels:

  • Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines on elemental impurities, have set strict limits on the Permitted Daily Exposure (PDE) for metals like palladium.[1][2] For oral medications, the PDE for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[3]

  • Downstream Reaction Poisoning: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions, yield loss, and the formation of new impurities.

  • API Stability and Toxicity: Metal impurities can adversely affect the stability of the final drug product.[4] Furthermore, while palladium catalysts in their bulk form have varying toxicity, soluble palladium species can be significantly more toxic.[5]

Q2: What are the common sources of palladium contamination in indazole synthesis?

A2: Palladium contamination is most frequently introduced during carbon-carbon (C-C) and carbon-heteroatom (C-N) bond-forming reactions. These are powerful and widely used methods for constructing the complex molecular architectures of many indazole-based drug candidates.[6] Common examples include:

  • Suzuki-Miyaura cross-coupling[7]

  • Buchwald-Hartwig amination[8]

  • Heck coupling

  • Sonogashira coupling

In these reactions, palladium catalysts can "leach" from a solid support or remain in a soluble, homogeneous form in the reaction mixture, making their removal challenging.[9][10]

Q3: What are the primary strategies for palladium removal?

A3: The main strategies can be broadly categorized into four groups:

  • Adsorption: Using materials that bind palladium, which are then physically removed. This includes activated carbon and specialized metal scavengers.[8][11]

  • Crystallization: Purifying the indazole product by crystallization, leaving the palladium impurities in the mother liquor.[11]

  • Chromatography: Separating the indazole product from palladium impurities based on differential adsorption on a stationary phase, such as silica gel.[12]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.

The choice of method is highly dependent on the specific indazole product, the nature of the palladium species, the solvent system, and the scale of the reaction.[8]

Troubleshooting Guide

Problem: My silica gel column chromatography is not effectively removing palladium.

Symptoms: The final product still contains high levels of palladium (>20 ppm) after chromatography.

Potential Cause Expert Insight & Recommended Solution
Strong Product-Palladium Complexation Indazoles, like other nitrogen-containing heterocycles, can act as ligands for palladium, causing the metal to co-elute with your product.[13] Solution: Try adding a competitive ligand to your crude mixture before loading it onto the column. A small amount of a strong ligand like thiourea or N-acetylcysteine can sometimes break the indazole-palladium complex, allowing the palladium to bind more strongly to the silica.
Incorrect Solvent System The polarity of your eluent might be too high, washing the palladium species off the column along with your product. Solution: Screen different solvent systems. A less polar eluent might retain the palladium on the silica while allowing your product to elute. Consider a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Presence of Colloidal Palladium If you observe a black or dark-colored precipitate, you may have colloidal palladium(0), which can pass through a standard silica column. Solution: Before chromatography, dissolve your crude product in a suitable solvent and filter it through a pad of Celite®.[6][14] This can effectively remove insoluble palladium particles.
Problem: Recrystallization failed to sufficiently lower palladium levels.

Symptoms: Palladium levels remain high even after multiple recrystallization steps.

Potential Cause Expert Insight & Recommended Solution
Co-crystallization The palladium-indazole complex may be incorporated into the crystal lattice of your product, making it difficult to remove by crystallization alone.[15] Solution: Perform a treatment with activated carbon before crystallization. Add 0.1-0.5 wt% of activated carbon (e.g., Darco KB-B) to the solution of your crude product, stir for several hours at a slightly elevated temperature (e.g., 45-50 °C), filter through Celite®, and then proceed with the crystallization.[8][16]
Poor Solvent Choice The chosen solvent system may not provide a sufficient difference in solubility between your product and the palladium impurities at different temperatures. Solution: Systematically screen various solvent/anti-solvent combinations. The ideal system will fully dissolve your product at a higher temperature while keeping the palladium species either insoluble or fully dissolved at the lower temperature where your product crystallizes.
Problem: Metal scavengers are not performing as expected.

Symptoms: High palladium levels persist after treatment with a scavenger resin.

Potential Cause Expert Insight & Recommended Solution
Incorrect Scavenger Type The scavenger's functional group must have a high affinity for the specific palladium species in your mixture (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for a range of palladium species.[8][13] Solution: Screen a small panel of scavengers with different functionalities (e.g., thiol, thiourea, amine-based). Companies like Biotage, PhosphonicS, and Johnson Matthey offer a variety of scavengers for this purpose.[11][17][18]
Suboptimal Conditions Scavenging is a chemical reaction that is dependent on time, temperature, and mixing.[17] Solution: Increase the scavenging time (e.g., overnight) and/or temperature (e.g., 40-60 °C) to improve kinetics. Ensure vigorous stirring to maximize contact between the scavenger and the dissolved palladium.
Insufficient Scavenger Amount You may be using too little scavenger to capture all the palladium. Solution: While a typical starting point is 5-10 equivalents relative to the initial palladium catalyst, you may need to increase this. However, excessive scavenger use can sometimes lead to product loss.[16] An optimization experiment is recommended.

In-Depth Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger Resin

This protocol provides a general procedure for removing soluble palladium from a reaction mixture containing an indazole product.

  • Dissolution: Dissolve the crude indazole product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.

  • Stirring: Stir the mixture vigorously at room temperature or an elevated temperature (40-60 °C) for 4-18 hours.[8][16] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the solid scavenger resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a suitable analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11]

Protocol 2: Enhanced Purification via Activated Carbon Treatment

This protocol is particularly useful when dealing with colored impurities or as a cost-effective primary purification step.[8]

  • Dissolution: Dissolve the crude indazole product in an appropriate solvent.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[16]

  • Stirring: Stir the suspension at 40-50 °C for 2-18 hours.[16]

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Caution: Ensure the product does not crystallize on the filter.

  • Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.

  • Concentration/Crystallization: Concentrate the filtrate to yield the purified product or proceed directly to crystallization.

  • Analysis: Determine the final palladium concentration via ICP-MS.

Comparative Analysis of Palladium Removal Methods

MethodMechanismProsConsTypical Pd RemovalBest Suited For
Activated Carbon Adsorption (Physisorption)[19]Cost-effective, removes colored impurities, widely available.[8][20]Can have low selectivity, may lead to product loss, batch-to-batch variability.[16]70-99%[8]Large-scale, initial purification step, removal of colloidal palladium.
Metal Scavengers Chemisorption[8]High selectivity and efficiency, available in various formats (powder, cartridges).[6][21]Higher cost, requires screening for optimal scavenger type.[20]90-99.9%[17]Final purification step, when very low Pd levels are required (<10 ppm).
Crystallization Differential SolubilityCan be highly effective, scalable, combines purification and isolation.May not be effective if co-crystallization occurs, requires solvent screening.[15]Variable (50-95%)[8]APIs that are crystalline solids with good solubility profiles.
Chromatography Differential AdsorptionCan provide very high purity product.Can be costly and time-consuming for large scales, potential for product loss on the column.[15]Variable (70-98%)[12]Small to medium scale, when other methods fail, or when multiple impurities need to be removed.

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical approach to selecting and optimizing a palladium removal strategy for your indazole product.

Palladium_Removal_Workflow start Crude Indazole Product (High Pd Content) celite_filtration Filter through Celite? start->celite_filtration Colloidal Pd observed? perform_filtration Perform Celite Filtration celite_filtration->perform_filtration Yes scavenger_screen Screen Purification Methods celite_filtration->scavenger_screen No perform_filtration->scavenger_screen activated_carbon Activated Carbon Treatment scavenger_screen->activated_carbon Option 1 (Cost-sensitive) scavenger_resin Metal Scavenger Treatment scavenger_screen->scavenger_resin Option 2 (High efficiency needed) crystallization Crystallization scavenger_screen->crystallization Option 3 (Product is crystalline) analysis Analyze Pd Content (ICP-MS) activated_carbon->analysis scavenger_resin->analysis crystallization->analysis spec_met Specification Met? (<10 ppm) analysis->spec_met combine_methods Combine Methods (e.g., Carbon + Crystallization) spec_met->combine_methods No end Final Purified Indazole API spec_met->end Yes combine_methods->analysis

Caption: A decision tree for selecting a palladium purification strategy.

References

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1625. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • PhosphonicS. (2022). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]

  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 279-288. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Colacot, T. J. (2025). A high-level overview of catalyst selection. Frontiers in Chemistry, 13. [Link]

  • Park, K. H., et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Platinum Metals Review, 57(4), 291-297. [Link]

  • Molnár, Á. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. CHIMIA International Journal for Chemistry, 66(3), 114-118. [Link]

  • ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative. [Link]

  • Yin, Y., et al. (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Chemical Science. [Link]

  • Köhler, K., et al. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis, 10(10), 5771–5783. [Link]

  • Bellina, F., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry, 79(15), 7095–7105. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27367-27382. [Link]

  • Laczko, E. ICH Q3D Elemental Impurities. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3361–3370. [Link]

  • Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • World Health Organization. (2019). Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 7-(1-Aminoethyl)-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, indazole derivatives stand out for their diverse biological activities, including their roles as potent kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, indazole derivatives stand out for their diverse biological activities, including their roles as potent kinase inhibitors. The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor. This guide provides an in-depth interpretation of the 1H NMR spectrum of 7-(1-Aminoethyl)-2-methyl-2H-indazole, a key scaffold in medicinal chemistry. We will dissect the predicted spectrum, compare it with its constitutional isomer, and provide a robust experimental protocol for data acquisition.

The Structural Significance of 2H-Indazoles

Indazole exists in two tautomeric forms, 1H- and 2H-indazole. The substitution on one of the nitrogen atoms locks the molecule into a specific isomeric form, which can have profound implications for its biological activity and physicochemical properties.[1] Distinguishing between these isomers is a critical analytical challenge, readily addressed by 1H NMR spectroscopy.[2] In the 2H-indazole isomer, the substituent is on the nitrogen atom at position 2, which influences the electronic environment of the entire heterocyclic system differently than a substitution at the N-1 position.[2]

Predicted 1H NMR Spectrum of 7-(1-Aminoethyl)-2-methyl-2H-indazole

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its 1H NMR spectrum by drawing upon data from analogous structures, including 2-methyl-2H-indazoles and aromatic compounds bearing a 1-aminoethyl substituent.

Below is a detailed, proton-by-proton analysis of the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted 1H NMR Spectral Data for 7-(1-Aminoethyl)-2-methyl-2H-indazole (in CDCl3, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
H-3~ 8.0 - 8.2Singlet (s)1HN/A
H-4~ 7.5 - 7.7Doublet (d)1HJ4,5 ≈ 8.0 - 9.0 Hz
H-5~ 6.9 - 7.1Triplet (t) or Doublet of Doublets (dd)1HJ5,4 ≈ 8.0 - 9.0 Hz, J5,6 ≈ 7.0 - 8.0 Hz
H-6~ 7.2 - 7.4Doublet (d)1HJ6,5 ≈ 7.0 - 8.0 Hz
N-CH3~ 4.1 - 4.3Singlet (s)3HN/A
CH-NH2~ 4.2 - 4.4Quartet (q)1HJCH,CH3 ≈ 6.5 - 7.0 Hz
CH3 (ethyl)~ 1.5 - 1.7Doublet (d)3HJCH3,CH ≈ 6.5 - 7.0 Hz
NH2~ 1.5 - 2.5Broad Singlet (br s)2HN/A
Justification of Predicted Assignments:
  • Indazole Ring Protons (H-3, H-4, H-5, H-6):

    • H-3: The proton at the 3-position of a 2H-indazole typically appears as a sharp singlet in the downfield region (around 8.0-8.3 ppm) due to the electronic environment of the pyrazole ring.[3]

    • Aromatic Protons (H-4, H-5, H-6): These protons form a three-spin system on the benzene ring. The 7-aminoethyl substituent is an electron-donating group, which is expected to shield the aromatic protons, shifting them slightly upfield compared to an unsubstituted indazole.[4]

      • H-4 is expected to be a doublet due to coupling with H-5 (ortho-coupling).

      • H-5 will likely appear as a triplet or a doublet of doublets, being coupled to both H-4 and H-6 (ortho-coupling).

      • H-6 should be a doublet due to coupling with H-5 (ortho-coupling). The typical ortho-coupling constant in aromatic systems is in the range of 7-10 Hz.[5]

  • N-CH3 Protons: The methyl group attached to the nitrogen at the 2-position is anticipated to resonate as a singlet in the region of 4.1-4.3 ppm. This is a characteristic chemical shift for N-methyl groups in 2H-indazoles.

  • 1-Aminoethyl Side Chain Protons:

    • CH-NH2 (methine proton): This proton is adjacent to a chiral center and is coupled to the three protons of the methyl group, resulting in a quartet. Its chemical shift is influenced by the adjacent aromatic ring and the amino group. Based on data for 1-phenylethylamine, this proton is expected around 4.2-4.4 ppm.[6][7][8]

    • CH3 (methyl protons): These protons are coupled to the single methine proton, giving rise to a doublet. Their chemical shift is typically in the aliphatic region, around 1.5-1.7 ppm.[6][7][8]

    • NH2 (amino protons): The protons of the primary amine will likely appear as a broad singlet. The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal may also not be observed if it is too broad or has exchanged with deuterium from a deuterated solvent.[9]

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in 7-(1-Aminoethyl)-2-methyl-2H-indazole.

G cluster_indazole 2-Methyl-2H-indazole Core cluster_sidechain 7-(1-Aminoethyl) Side Chain H-3 H-3 H-4 H-4 H-5 H-5 H-4->H-5 Jortho H-6 H-6 H-5->H-6 Jortho N-CH3 N-CH3 CH-NH2 CH-NH2 CH3 CH3 CH-NH2->CH3 Jvicinal NH2 NH2

Caption: Proton environments and key couplings in 7-(1-Aminoethyl)-2-methyl-2H-indazole.

Comparison with the 1H-Indazole Isomer

A crucial aspect of NMR analysis for indazole derivatives is the ability to distinguish between the 1H- and 2H-isomers. The 1H NMR spectrum of the corresponding 1-substituted isomer, 7-(1-Aminoethyl)-1-methyl-1H-indazole, would exhibit distinct differences.

Table 2: Predicted 1H NMR Chemical Shift Comparison between 2H- and 1H-Isomers
Proton2-Methyl-2H-indazole Isomer (Predicted δ)1-Methyl-1H-indazole Isomer (Predicted δ)Key Differentiating Feature
H-3 ~ 8.0 - 8.2 ppm~ 7.8 - 8.0 ppmH-3 is typically more downfield in the 2H-isomer.
N-CH3 ~ 4.1 - 4.3 ppm~ 3.8 - 4.0 ppmThe N-methyl group in the 2H-isomer is generally more deshielded.
H-7 N/A (Substituted)N/A (Substituted)In unsubstituted indazoles, H-7 is significantly more downfield in the 1H-isomer.[2]

The electronic distribution in the 1H- and 2H-indazole rings is different, leading to these characteristic chemical shift variations.[1] Therefore, 1H NMR provides a definitive method for assigning the correct isomeric structure.

Alternative Analytical Techniques

While 1H NMR is the primary tool for structural elucidation, other techniques can provide complementary information:

  • 13C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule and is also sensitive to the isomeric form.[2]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as the N-H bonds of the primary amine and C-H bonds.

  • X-ray Crystallography: Provides the unambiguous, three-dimensional structure of the molecule in the solid state, serving as the ultimate confirmation of the isomeric form and stereochemistry if applicable.

Experimental Protocol for 1H NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 7-(1-Aminoethyl)-2-methyl-2H-indazole.

Sample Preparation:
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules. If the compound has limited solubility, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used. Note that protic solvents like CD3OD will cause the NH2 protons to exchange with deuterium, leading to the disappearance of their signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition:
  • Instrument: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a standard proton probe.

  • Tuning and Matching: Tune and match the probe to the resonance frequency of the proton nucleus.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg' on a Bruker spectrometer).

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust the receiver gain to an optimal level to avoid signal clipping.

    • Acquisition Time (AQ): Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

Data Processing:
  • Fourier Transform (FT): Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl3).

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the chemical shift of each peak.

Conclusion

The 1H NMR spectrum of 7-(1-Aminoethyl)-2-methyl-2H-indazole can be confidently interpreted through a combination of established chemical shift principles and comparative analysis with structurally related compounds. The predicted spectrum reveals a unique set of signals that are characteristic of the 2H-indazole scaffold and the 1-aminoethyl side chain. This guide provides a comprehensive framework for researchers to not only understand the intricacies of this specific molecule's NMR spectrum but also to apply these principles to the broader class of indazole derivatives. The ability to definitively assign the correct isomeric structure and confirm the identity of such compounds is a critical step in advancing drug discovery and development programs.

References

  • ResearchGate. The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... Available at: [Link]

  • Pinto, D. C. G. A., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 10331-10355. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

  • University of California, Los Angeles. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Four: Other Topics in One-Dimensional NMR. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

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Comparative

A Researcher's Guide to Differentiating 1H- and 2H-Indazole Regioisomers Using Spectroscopy

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Indazole exists as two primary tautomeric forms: the t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Indazole exists as two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the kinetically favored 2H-indazole.[2][3][4][5][6] The position of the nitrogen-bound hydrogen dictates the molecule's electronic properties, dipole moment, and ultimately, its biological activity and pharmacological profile.[1] Consequently, the unambiguous structural elucidation of N-substituted indazole regioisomers is a critical step in the synthesis and characterization of novel drug candidates. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—to reliably distinguish between 1H- and 2H-indazole derivatives.

The Challenge of Regioisomer Assignment

Alkylation or arylation of the indazole ring often yields a mixture of N-1 and N-2 substituted products.[3][7] While chromatographic separation is feasible, the subsequent structural assignment requires robust analytical methods. Spectroscopic techniques offer a powerful, non-destructive means to differentiate these isomers by probing the distinct electronic and magnetic environments of the nuclei and bonds within each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and commonly employed method for distinguishing between 1H- and 2H-indazole regioisomers.[1][3] The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are highly sensitive to the electronic environment, which is significantly altered by the position of the substituent on the nitrogen atom.

¹H NMR Spectroscopy: A First Look

The ¹H NMR spectra of 1H- and 2H-indazoles display characteristic differences, particularly for the protons on the pyrazole and benzene rings.

  • H-3 Proton: In 2H-indazoles, the H-3 proton is typically observed at a more downfield chemical shift (δ ≈ 8.3-8.6 ppm) compared to the corresponding 1H-isomer (δ ≈ 8.0-8.2 ppm).[1][3] This deshielding effect in the 2H-isomer is attributed to the "quinonoid" character of the ring system, which alters the electron density distribution.

  • H-7 Proton: Conversely, the H-7 proton in 1H-indazoles is generally more deshielded (δ ≈ 7.6-7.8 ppm) than in 2H-indazoles (δ ≈ 7.0-7.2 ppm).[1] The proximity of H-7 to the N-1 atom in the 1H-tautomer results in a different anisotropic effect compared to the 2H-tautomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative N-Substituted Indazole Isomers

Proton Position1-Substituted-1H-Indazole2-Substituted-2H-IndazoleKey Differentiating Feature
H-3~8.0-8.2~8.3-8.6H-3 is significantly downfield in 2H-isomers.
H-4~7.7-7.9~7.7-7.9
H-5~7.2-7.4~7.1-7.3
H-6~7.4-7.6~7.3-7.5
H-7~7.6-7.8~7.0-7.2H-7 is typically more downfield in 1H-isomers.

Note: Chemical shifts are approximate and can vary based on substituents and solvent.[1]

¹³C NMR Spectroscopy: Unambiguous Assignment

¹³C NMR spectroscopy often provides a more definitive assignment of the N-1 and N-2 isomers.[3] The chemical shifts of the carbon atoms in the indazole core, particularly the bridgehead carbons (C3a and C7a) and the C3 and C7 carbons, are diagnostic.

  • C3a and C7a Carbons: In 1H-indazoles, the chemical shift of C7a (δ ≈ 139 ppm) is significantly downfield compared to C3a (δ ≈ 123-125 ppm).[3] This difference is less pronounced in 2H-isomers.

  • C7 Carbon: The C7 carbon in 1H-indazoles is notably more shielded (δ ≈ 108-109 ppm) compared to its counterpart in 2H-indazoles.[3]

  • C3 Carbon: The C3 carbon in 1H-indazoles is also more shielded (δ ≈ 132-134 ppm) than in 2H-isomers.[3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative N-Substituted Indazole Isomers

Carbon Position1-Substituted-1H-Indazole2-Substituted-2H-IndazoleKey Differentiating Feature
C3~132-134More Deshielded
C3a~123-125Less Differentiated from C7aSignificant Δδ between C3a and C7a in 1H-isomers.
C4~120-121~120-123
C5~120-121~125-127
C6~126~122-124
C7~108-109More DeshieldedC7 is significantly upfield in 1H-isomers.
C7a~139Less Differentiated from C3a

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Advanced NMR Techniques: HMBC and NOESY

For complex or ambiguous cases, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive structural proof.[8]

  • ¹H-¹⁵N HMBC: This technique is particularly powerful as it directly probes the correlation between protons and nitrogen atoms. For a 1-substituted indazole, the substituent's protons will show a correlation to the N-1 nitrogen. Conversely, in a 2-substituted indazole, the correlation will be to the N-2 nitrogen.[8]

  • NOESY: NOESY experiments can reveal through-space proximity between protons. For example, in a 1-substituted indazole, a NOE may be observed between the substituent's protons and the H-7 proton of the indazole core.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[9][10]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY for complete assignment.

  • Data Analysis: Compare the observed chemical shifts and correlations to established data for 1H- and 2H-indazole derivatives to determine the correct regioisomer.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR, IR spectroscopy can offer supporting evidence for isomer differentiation. The primary diagnostic feature is the N-H stretching vibration in unsubstituted indazoles. For N-substituted derivatives, the differences in the fingerprint region (1600-600 cm⁻¹) can be subtle but informative. The absence of an N-H stretching band (typically around 3100-3500 cm⁻¹) confirms substitution on a nitrogen atom.[3] Differences in the C=N and C=C stretching frequencies, as well as out-of-plane bending vibrations, may be observed due to the different electronic distributions in the 1H- and 2H-isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals differences in the electronic structure of the regioisomers. 2H-indazole and its derivatives tend to absorb light more strongly and at longer wavelengths compared to their 1H-counterparts.[11][12] This is attributed to the extended conjugation in the quinonoid-like structure of the 2H-tautomer. For example, in acetonitrile, 2-methyl-2H-indazole exhibits a stronger and red-shifted absorption spectrum compared to 1H-indazole and 1-methyl-1H-indazole.[11][12]

Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile

Compoundλmax (nm)Relative Absorbance
1H-Indazole~254, ~290Lower
1-Methyl-1H-indazole~254, ~290Lower
2-Methyl-2H-indazole>300Higher

Data adapted from Ferris et al. and may vary with substitution.[11]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions (e.g., 125 µM) of the indazole isomers in a UV-transparent solvent like acetonitrile.[11][12]

  • Data Acquisition: Record the absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Data Analysis: Compare the λmax and the overall shape of the absorption profiles to distinguish between the isomers.

Logical Workflow for Isomer Differentiation

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Decision & Confirmation Synthesis Synthesize Indazole Derivative Purification Purify Isomer Mixture (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Analysis Compare Spectra to Reference Data NMR->Analysis UV_Vis->Analysis IR->Analysis Assignment Assign 1H or 2H Structure Analysis->Assignment Unambiguous Advanced_NMR Advanced 2D NMR (HMBC, NOESY) if ambiguous Analysis->Advanced_NMR Ambiguous Advanced_NMR->Assignment

Caption: Workflow for the differentiation of 1H- and 2H-indazole regioisomers.

Conclusion

The definitive assignment of 1H- and 2H-indazole regioisomers is paramount in drug discovery and development. While several spectroscopic techniques can be employed, NMR spectroscopy, particularly the analysis of ¹H and ¹³C chemical shifts, stands out as the most reliable and informative method. Advanced 2D NMR techniques can provide irrefutable evidence in complex cases. UV-Vis and IR spectroscopy serve as valuable complementary tools, offering insights into the electronic structure and functional groups, respectively. By employing a systematic approach that integrates these spectroscopic methods, researchers can confidently elucidate the structure of their synthesized indazole derivatives, ensuring the integrity of their subsequent biological and pharmacological studies.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available from: [Link]

  • Silva, A. M. G., Lacerda, P. S. S., & de Almeida, M. V. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 879-892. Available from: [Link]

  • Ferris, C. F., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(17), 11935-11944. Available from: [Link]

  • Silva, A. M. G., Lacerda, P. S. S., & de Almeida, M. V. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 879-892. Available from: [Link]

  • General Procedure for the Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available from: [Link]

  • Ristova, M., et al. (2001). Surface enhanced Raman spectroscopic studies of 1H-indazole on silver sols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(6), 1191-1197. Available from: [Link]

  • 1H-Indazole. PubChem. Available from: [Link]

  • Elguero, J., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(7), 575-582. Available from: [Link]

  • UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. Available from: [Link]

  • Electronic Supplementary Information (ESI) A facile synthesis of 2H-indazoles under neat conditions and further transformation. The Royal Society of Chemistry. Available from: [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • van der Meer, A. P., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Journal of Molecular Structure, 786(1-3), 114-119. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908. Available from: [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945. Available from: [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 527-533. Available from: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available from: [Link]

  • A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed. Royal Society of Chemistry. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]

  • Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. ACS Publications. Available from: [Link]

  • 13C NMR of indazoles. ResearchGate. Available from: [Link]

  • 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available from: [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available from: [Link]

  • Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. ResearchGate. Available from: [Link]

  • 1H-indazole hydrochloride. NIST WebBook. Available from: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 7-(1-Aminoethyl)-2-methyl-2H-indazole

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The compound 7-(1-Am...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The compound 7-(1-Aminoethyl)-2-methyl-2H-indazole, a chiral amine and a key building block in medicinal chemistry, presents unique analytical challenges due to its polar nature and the potential for closely related impurities, including positional isomers and enantiomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of this indazole derivative, grounded in scientific principles and practical, field-proven insights.

The narrative that follows is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of method development strategies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, supported by authoritative references.

The Analytical Challenge: Understanding the Analyte

7-(1-Aminoethyl)-2-methyl-2H-indazole possesses several key structural features that dictate the HPLC method development strategy:

  • A Primary Amine Group: This basic functional group is prone to interaction with residual silanols on silica-based columns, potentially leading to poor peak shape (tailing). The pH of the mobile phase will significantly influence its ionization state and, consequently, its retention.

  • An Indazole Core: This aromatic, nitrogen-containing heterocyclic system provides a chromophore for UV detection. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic drugs.[1][2]

  • A Chiral Center: The presence of a stereocenter necessitates the use of chiral separation techniques to ensure enantiomeric purity, as different enantiomers can have vastly different pharmacological activities.[3]

  • Polarity: The combination of the amine and the indazole ring system imparts a degree of polarity, which can make retention on traditional C18 columns challenging, especially with highly aqueous mobile phases.[4][5]

The primary goal of the HPLC method is to separate the main peak from all potential process-related impurities and degradation products with adequate resolution, good peak symmetry, and sensitivity.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow from initial analyte characterization to the final validated method.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) ATP_Definition Define Analytical Target Profile (ATP) (ICH Q14) Analyte_Characterization->ATP_Definition Informs requirements Column_Screening Column Screening (C18, Phenyl-Hexyl, Polar-Embedded) ATP_Definition->Column_Screening Guides selection Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) Column_Screening->Mobile_Phase_Screening Mobile_Phase_Screening->Column_Screening Optimization Method Optimization (Gradient, Temperature, Flow Rate) Mobile_Phase_Screening->Optimization Identifies promising conditions Peak_Purity Peak Purity Assessment (Diode Array Detector) Optimization->Peak_Purity Method_Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, etc.) Peak_Purity->Method_Validation Confirms suitability for validation

Caption: A systematic workflow for HPLC method development, from initial characterization to final validation.

Comparison of Chromatographic Conditions

The selection of the stationary and mobile phases is the most critical factor in achieving the desired separation. We will compare three distinct approaches for the purity determination of 7-(1-Aminoethyl)-2-methyl-2H-indazole.

Method 1: Traditional Reversed-Phase (C18)

A C18 column is the workhorse of reversed-phase chromatography and is often the first choice. However, for a polar, basic compound like our analyte, certain challenges are anticipated.

  • Causality behind Choices:

    • Stationary Phase: A standard C18 column is initially chosen for its broad applicability.

    • Mobile Phase: A low pH is selected to protonate the primary amine, which can improve peak shape by minimizing interactions with silanols.[6] An acetonitrile/water gradient is used to elute a range of potential impurities with varying polarities.

    • Buffer: A phosphate buffer is chosen for its effectiveness in the low to mid-pH range.

  • Potential Issues:

    • Poor retention due to the analyte's polarity, especially in highly aqueous mobile phases.[7]

    • Peak tailing due to secondary interactions between the protonated amine and residual silanols on the silica surface.[6]

Method 2: Phenyl-Hexyl Stationary Phase

Phenyl-hexyl columns offer alternative selectivity to C18 phases due to the potential for π-π interactions between the phenyl rings of the stationary phase and the indazole core of the analyte.

  • Causality behind Choices:

    • Stationary Phase: A phenyl-hexyl phase is selected to exploit the aromatic nature of the indazole ring, potentially improving retention and selectivity for aromatic impurities.

    • Mobile Phase: Methanol is often preferred over acetonitrile with phenyl phases as it can enhance π-π interactions.[6] A slightly higher pH (around 3-4) is explored to balance retention and peak shape.

    • Buffer: An acetate buffer is suitable for this pH range.

  • Potential Advantages:

    • Improved resolution of aromatic impurities and positional isomers.

    • Different elution order compared to C18, which can be useful for confirming peak purity.

Method 3: Polar-Embedded/AQ-Type C18 Phase

These columns are designed to be more compatible with highly aqueous mobile phases, preventing the "dewetting" or "phase collapse" that can occur with traditional C18 columns.[7] They often have a polar group embedded near the silica surface, which also helps to shield residual silanols.

  • Causality behind Choices:

    • Stationary Phase: A polar-embedded or "aqueous compatible" (AQ) C18 phase is chosen to enhance the retention of our polar analyte and allow for the use of weaker mobile phases.

    • Mobile Phase: A mobile phase with a higher aqueous component can be used, which is beneficial for retaining highly polar impurities. A neutral pH might be viable with this type of column due to the reduced silanol activity.

    • Buffer: A phosphate buffer at a near-neutral pH can be used.

  • Potential Advantages:

    • Excellent retention of polar compounds.[4]

    • Improved peak shape for basic analytes.

    • Robustness in highly aqueous conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the three compared approaches.

Protocol 1: Traditional C18 Method
  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the UV maximum of the analyte).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Phenyl-Hexyl Method
  • HPLC System: Same as Protocol 1.

  • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 4.0 with acetic acid.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 70% B

    • 17-20 min: 70% to 95% B

    • 20-22 min: 95% B

    • 22.1-28 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Protocol 1.

Protocol 3: Polar-Embedded C18 Method
  • HPLC System: Same as Protocol 1.

  • Column: Waters Atlantis T3, 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-3 min: 2% B

    • 3-15 min: 2% to 50% B

    • 15-18 min: 50% to 90% B

    • 18-20 min: 90% B

    • 20.1-26 min: 2% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Protocol 1.

Comparative Data Presentation

The following table summarizes the expected performance of each method based on typical chromatographic outcomes for similar analytes. The data is illustrative.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (Polar-Embedded)Acceptance Criteria (Typical)
Retention Time (Main Peak) 8.5 min10.2 min12.1 minN/A
Resolution (Critical Pair) 1.82.52.2> 2.0
Tailing Factor (Main Peak) 1.61.31.1≤ 1.5[8]
Theoretical Plates (Main Peak) 8,50011,00012,500> 2000
Relative Retention Time (Impurity A) 0.920.880.90Consistent

Analysis of Comparative Data:

  • Method 1 (C18): While functional, this method shows a lower resolution for the critical impurity pair and a tailing factor that is on the higher side of acceptable limits. This suggests that secondary silanol interactions are likely occurring.

  • Method 2 (Phenyl-Hexyl): This method provides the best resolution for the critical pair, indicating a beneficial alternative selectivity. The peak shape is also improved compared to the standard C18.

  • Method 3 (Polar-Embedded): This method yields the best peak shape (lowest tailing factor) and good resolution. The longer retention time is indicative of the enhanced retention of the polar analyte on this stationary phase.

Based on this comparison, both the Phenyl-Hexyl and Polar-Embedded methods offer significant advantages over the traditional C18 approach for this specific analyte. The Phenyl-Hexyl method would be preferred if the critical impurity is also aromatic and difficult to resolve, while the Polar-Embedded phase would be the top choice for overall peak shape and robustness with aqueous mobile phases.

Chiral Separation: A Necessary Orthogonal Method

The purity methods described above are achiral. For a complete purity profile of a chiral compound, a separate enantioselective HPLC method is essential.

Chiral_Separation_Approaches cluster_0 Chiral Separation Strategies Direct_Method Direct Method (Chiral Stationary Phase) CSP_Types Polysaccharide-based CSPs (e.g., Chiralpak IB) Macrocyclic Glycopeptides Direct_Method->CSP_Types Utilizes Indirect_Method Indirect Method (Chiral Derivatization) Derivatization React with Chiral Reagent (e.g., Marfey's Reagent) Separate Diastereomers on Achiral Column Indirect_Method->Derivatization Requires

Sources

Comparative

Introduction: The Analytical Imperative for Indazole Derivatives

An In-Depth Guide to the Mass Spectrometry Fragmentation of Aminoethyl Indazoles Indazole-containing compounds represent a cornerstone of modern medicinal chemistry, with numerous derivatives being investigated and devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Aminoethyl Indazoles

Indazole-containing compounds represent a cornerstone of modern medicinal chemistry, with numerous derivatives being investigated and developed for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] As these novel structures advance through the drug discovery pipeline, their unambiguous structural characterization is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the principal analytical tool for the identification and quantification of these molecules and their metabolites.

Understanding the fragmentation patterns of aminoethyl indazoles is not merely an academic exercise; it is a practical necessity for researchers. It enables the confident identification of novel compounds, the structural elucidation of metabolites, and the development of robust quantitative assays in complex biological matrices. This guide provides a detailed examination of the characteristic fragmentation pathways of aminoethyl indazoles, grounded in the fundamental principles of mass spectrometry and supported by data from related chemical classes.

Ionization and Fragmentation: Choosing the Right Tools

The journey from a molecule in solution to a fragmentation spectrum in a detector begins with ionization. For molecules like aminoethyl indazoles, which possess basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the overwhelming method of choice.[3]

Why ESI? ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase, typically yielding an abundant protonated molecule, [M+H]+, with minimal in-source fragmentation.[3] This is crucial as it preserves the molecular weight information and provides a stable precursor ion for subsequent fragmentation analysis (MS/MS). The basic nitrogens on both the indazole ring and the aminoethyl side chain are readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS.

Once the protonated molecule is isolated in the mass spectrometer, Collision-Induced Dissociation (CID) is employed to induce fragmentation.[4] In this process, the kinetic energy of the ion is increased, and it is collided with an inert gas (like nitrogen or argon). This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest bonds, revealing its underlying structure.[4]

General Workflow for MS/MS Analysis

The systematic analysis of an aminoethyl indazole derivative follows a logical progression from sample introduction to data interpretation. The workflow ensures that the generated data is reliable and informative.

MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem MS (MS2) A 1. Sample Injection B 2. Chromatographic Separation A->B Mobile Phase C 3. Electrospray Ionization (ESI) B->C D 4. Isolate Precursor Ion ([M+H]+) C->D E 5. Collision-Induced Dissociation (CID) D->E F 6. Mass Analysis of Fragment Ions E->F Data 7. Data Interpretation (Fragmentation Pattern) F->Data

Caption: General LC-MS/MS workflow for the analysis of aminoethyl indazoles.

Core Fragmentation Pathways

The fragmentation of a protonated aminoethyl indazole is dictated by the interplay between the stable indazole ring and the more labile aminoethyl side chain. The initial site of protonation—either on the indazole ring's nitrogens or the side chain's primary amine—can significantly influence which fragmentation pathways are favored.[5][6]

Side-Chain Fragmentation: The Dominant Cleavage

For protonated amines, the most common and energetically favorable fragmentation pathway is alpha-cleavage , which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[7]

  • Pathway A: Formation of the Methyleneiminium Ion: This is arguably the most characteristic fragmentation for an aminoethyl side chain. Cleavage of the Cα-Cβ bond results in the formation of a stable, resonance-stabilized methyleneiminium ion (CH2=NH2+) at m/z 30 . This is often a highly abundant, diagnostic ion.

  • Pathway B: Formation of the Indazolyl-methyl Carbocation: The alternative alpha-cleavage involves the loss of the terminal amine as ammonia after a rearrangement, or more directly, cleavage of the bond between the ethyl chain and the indazole ring system. This leads to the formation of an indazolyl-methyl carbocation or a related stable ion. For a generic aminoethyl indazole, this would result in a fragment corresponding to [M+H - CH4N]+.

Indazole Ring Fragmentation

While side-chain cleavages often dominate, fragmentation of the indazole core itself can provide confirmatory evidence. These pathways are more common in Electron Ionization (EI) but can be observed in energetic CID experiments. Drawing from data on related indazole-containing synthetic cannabinoids, key fragmentations of the indazole ring system have been reported.[8]

  • Pathway C: Loss of HCN: A common fragmentation for nitrogen-containing heterocycles is the neutral loss of hydrogen cyanide (27 Da), leading to a fragment of [M+H - 27]+.

  • Pathway D: Formation of the Methylidene-indazolium Ion: After cleavage of the side chain, the remaining indazole moiety can undergo further fragmentation. A characteristic ion reported for some indazole derivatives is the methylidene-indazolium ion at m/z 131 .[8]

The following diagram illustrates these proposed primary fragmentation pathways for a generic 1-(2-aminoethyl)-1H-indazole.

Fragmentation_Pathways cluster_sidechain Side-Chain Cleavage cluster_ring Ring Fragmentation Parent Protonated Aminoethyl Indazole [M+H]+ (m/z 162.11) FragA Fragment A m/z 30.03 (CH2=NH2+) Parent->FragA Pathway A (Alpha-Cleavage) FragB Fragment B m/z 131.06 (Indazolyl-vinyl) Parent->FragB Pathway B (Loss of NH3) FragC Fragment C m/z 135.08 ([M+H - HCN]+) Parent->FragC Pathway C (Ring Cleavage) FragD Fragment D m/z 117.06 (Indazole Core Ion) FragB->FragD Pathway D (Loss of CH2)

Caption: Proposed CID fragmentation pathways for 1-(2-aminoethyl)-1H-indazole.

Comparative Data Summary

To aid in identification, the table below summarizes the key expected fragment ions for a generic aminoethyl indazole. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of these fragments.

Fragment IonProposed StructureNominal m/zExact Mass (Calculated)Fragmentation PathwayDiagnostic Value
[M+H]+C9H12N3+162162.1026Precursor IonMolecular Weight Confirmation
A CH4N+3030.0338Alpha-cleavage of side chainHigh . Characteristic of primary ethylamine moiety.
B C8H7N2+131131.0604Loss of ammonia from side chainHigh . Indicates indazole with ethyl linker.
C C8H9N+135135.0808Loss of HCN from precursorMedium . Confirms N-heterocycle core.
D C7H5N2+117117.0447Indazole core fragmentMedium . Confirms indazole core structure.

Experimental Protocol: A Self-Validating Approach

This protocol outlines a robust method for acquiring high-quality MS/MS data for an aminoethyl indazole derivative using LC-MS.

1. Sample Preparation and Chromatography:

  • Solubilization: Dissolve the reference standard or sample extract in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 µg/mL.

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid. Rationale: Formic acid acts as a proton source to promote efficient ionization in positive ESI mode.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp to a high percentage (e.g., 95%) over several minutes to ensure elution and separation from contaminants.

2. Mass Spectrometer Tuning and Calibration:

  • Calibration: Before analysis, perform a mass calibration of the instrument according to the manufacturer's specifications to ensure high mass accuracy. Rationale: This is critical for the trustworthy assignment of elemental compositions to fragment ions.

  • Tuning: Infuse the analyte solution directly and optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]+ ion.

3. MS/MS Method Development:

  • MS1 Scan: First, acquire a full scan MS1 spectrum to confirm the presence and m/z of the [M+H]+ precursor ion.

  • Precursor Isolation: Set the instrument to isolate the [M+H]+ ion with a narrow isolation window (e.g., 1-2 Da).

  • Collision Energy Optimization: Perform a collision energy ramp experiment (e.g., from 10 to 40 eV). Rationale: This single injection reveals the collision energy at which specific fragments appear and at which the precursor is fully fragmented, providing a comprehensive overview of the fragmentation landscape.

  • Product Ion Scan: Acquire product ion spectra at a fixed, optimized collision energy (or multiple energies) that provides a rich spectrum of fragment ions.

4. Data Analysis:

  • Fragment Identification: Analyze the resulting MS/MS spectrum, identifying the key fragment ions as outlined in the table above.

  • High-Resolution Confirmation: Use the high-resolution data to calculate the elemental composition of the precursor and its major fragments, comparing the measured mass to the theoretical mass with a low mass error (typically < 5 ppm).

Conclusion

The mass spectrometric fragmentation of aminoethyl indazoles is characterized by predictable and informative pathways, dominated by cleavages of the aminoethyl side chain. The formation of a highly stable methyleneiminium ion at m/z 30 is a key diagnostic marker for the primary amine moiety, while the loss of ammonia to produce an ion at m/z 131 points to the indazole-ethyl structure. These primary fragmentation patterns, supplemented by characteristic cleavages of the indazole core, provide a robust fingerprint for structural confirmation. By employing a systematic analytical workflow with high-resolution instrumentation, researchers can confidently elucidate the structures of novel aminoethyl indazole derivatives, a critical step in the advancement of drug discovery and development.

References

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  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Lima, D. K., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed Central (PMC). Available at: [Link]

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  • The mass fragments of indole and indazole synthetic cannabimimetic... (n.d.). ResearchGate. Available at: [Link]

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  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2025). PubMed Central (PMC). Available at: [Link]

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  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 7-Position vs. 4-Position Indazole Derivatives

Introduction: The Strategic Importance of Indazole Functionalization The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for cancer treatment like Pazopanib and antiemetics such as Granisetron.[1][2][3][4] Its privileged structure arises from its unique combination of a benzene ring fused to a pyrazole ring, offering a versatile template for drug design. The functionalization of the carbocyclic portion of the indazole ring, specifically at the C4, C5, C6, and C7 positions, is crucial for modulating the pharmacological profile of these molecules.

This guide provides an in-depth, objective comparison of the chemical reactivity of the 7-position versus the 4-position of the indazole nucleus. As researchers and drug development professionals, understanding the subtle yet critical factors that govern regioselectivity is paramount for the efficient and rational design of synthetic routes. We will delve into the electronic and steric underpinnings of this differential reactivity and provide supporting experimental data and protocols for key transformations, including directed ortho-metalation (DoM) and transition metal-catalyzed C-H functionalization.

Fundamental Electronic and Steric Landscape of the Indazole Ring

The reactivity of any position on the indazole ring is a function of its electronic environment and steric accessibility. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer and is the predominant form under most conditions.[5][6][7] This guide will primarily focus on the reactivity of this more stable 1H-tautomer.

  • Electronic Properties : The indazole system is a ten-π electron aromatic heterocycle.[6] The C7 position is located ortho to the N1 atom of the pyrazole ring. This proximity is the single most important factor for its unique reactivity, particularly in metalation reactions. The N1 atom can act as a Lewis base, coordinating to a metal and directing deprotonation to the adjacent C7-H bond. The C4 position, while part of the same aromatic system, lacks this direct relationship with a heteroatom, making its activation reliant on different electronic principles or the influence of other substituents on the ring.

  • Steric Considerations : The C7 position is sterically influenced by the fused pyrazole ring. While this can sometimes hinder the approach of bulky reagents, it is often a key element in achieving regioselectivity. The C4 position is flanked by the C3 and C5 positions, and its steric environment is primarily dictated by the substituents at these locations.

Directed ortho-Metalation (DoM): The C7 Position's Prerogative

Directed ortho-metalation (DoM) is a powerful strategy that offers exceptional regiocontrol, overwhelmingly favoring the C7 position.[8] The principle relies on a directing metalation group (DMG), typically installed at the N1 position, which coordinates to an organolithium reagent and delivers the base to the proximal C7 proton for abstraction.[9][10]

This chelation-controlled mechanism makes the C7 proton significantly more acidic than any other C-H bond on the carbocyclic ring, leading to highly selective C7-lithiation. Subsequent quenching with an electrophile installs a new substituent exclusively at this position. Functionalization at C4 via this mechanism is not feasible without a directing group at C5.

Diagram: Mechanism of Directed ortho-Metalation at C7

DoM_Indazole cluster_0 Step 1: Chelation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Electrophilic Quench Indazole N1-Protected Indazole Intermediate Chelated Intermediate Indazole->Intermediate Coordination BuLi (n-BuLi)n BuLi->Intermediate Aryllithium C7-Lithiated Indazole Intermediate->Aryllithium Deprotonation at C7 Product C7-Functionalized Indazole Aryllithium->Product Electrophile E+ Electrophile->Product

Caption: Workflow for C7-functionalization via Directed ortho-Metalation.

Experimental Protocol: N1-SEM-Directed C7-Lithiation of Indazole

This protocol describes the regioselective lithiation and subsequent iodination of N1-(2-(trimethylsilyl)ethoxymethyl) (SEM)-protected indazole, a common strategy for accessing C7-functionalized derivatives. The SEM group serves as an excellent directing group and can be removed under mild conditions.[5][11]

Materials:

  • N1-SEM-protected indazole (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 mmol)

  • Iodine (I₂, 1.2 mmol) in 2 mL anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert argon atmosphere, add N1-SEM-protected indazole (1.0 mmol) and anhydrous THF (5 mL).

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 mmol) dropwise over 5 minutes.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the C7-lithiated species.

  • Electrophilic Quench: Add the solution of iodine in THF dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours, allowing the mixture to warm gradually to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C7-iodo-N1-SEM-indazole derivative.

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis provides a more versatile, albeit often less regioselective, approach to functionalizing the indazole core.[1][12][13] Both C4 and C7 positions can be targeted, with the outcome heavily dependent on the catalyst, ligands, and the electronic nature of the indazole substrate.

A key strategy for controlling regioselectivity involves installing a directing group on the indazole, similar to DoM. For instance, a removable N,N-diisopropylcarbamoyl directing group has been used with a rhodium catalyst to achieve highly site-selective C7 olefination.[12]

Interestingly, the reactivity of one position can be influenced by substituents at another. In a palladium-catalyzed oxidative arylation, an electron-withdrawing group (EWG) such as -NO₂ or -CO₂Me at the C4 position was found to direct the reaction specifically to the C7 position.[12][14] This demonstrates a powerful electronic interplay where deactivation of the C4-C5 bond by the EWG promotes C-H activation at the more distant C7 position. Conversely, regioselective C7-bromination of 4-substituted 1H-indazoles has been used as a precursor step for subsequent palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at C7.[15]

Diagram: General Catalytic Cycle for Pd-Catalyzed C-H Arylation

CH_Activation pd0 Pd(0)Ln pdII_1 Pd(II)Ln(Ar)(X) pd0->pdII_1 Oxidative Addition (Ar-X) pdII_2 [Pd(II)Ln(Ar)]+ pdII_1->pdII_2 - X- pdII_3 Pd(II)Ln(Ar)(Ind) pdII_2->pdII_3 C-H Activation (Indazole-H) catalyst_regen [H-Base]+X- pdII_2->catalyst_regen + Base, - H+ pdII_3->pd0 Reductive Elimination product Arylated Indazole pdII_3->product

Caption: Simplified catalytic cycle for direct C-H arylation.

Comparative Data: Regioselectivity in C-H Functionalization

The following table summarizes representative examples of transition metal-catalyzed reactions, highlighting the regiochemical outcomes at the C4 vs. C7 positions.

Reaction TypeCatalyst/ReagentsIndazole SubstrateMajor ProductYield (%)Reference
Oxidative ArylationPd(OAc)₂, phenanthroline, Ag₂CO₃4-NO₂-1H-indazole7-Aryl-4-nitro-1H-indazole50-80[12][14]
Olefination[RhCp*Cl₂]₂, AgSbF₆N1-carbamoyl-1H-indazole7-Olefinated-1H-indazole60-95[12]
BrominationNBS4-Amido-1H-indazole7-Bromo-4-amido-1H-indazoleGood[15]
Suzuki CouplingPd(dppf)Cl₂7-Bromo-4-sulfonamido-1H-indazole7-Aryl-4-sulfonamido-1H-indazole65-85[15]

Yields are approximate and vary based on the specific coupling partners and reaction conditions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the unsubstituted indazole ring typically occurs at the C5 position, followed by C3 and other positions.[16] Direct, selective electrophilic attack at C4 or C7 is less common and generally requires the presence of activating or deactivating groups to steer the regioselectivity. For example, nitration of 1H-indazole under strongly acidic conditions primarily yields 5-nitro-1H-indazole.[16] Achieving selective functionalization at C4 or C7 via this pathway is challenging without pre-existing substituents to control the reaction.

Conclusion and Outlook

The comparative reactivity of the 7-position versus the 4-position of indazole derivatives is a tale of two distinct strategic approaches.

  • The C7 position is the prime target for regioselective functionalization via directed ortho-metalation. Its proximity to the N1 atom allows for chelation-controlled deprotonation, providing a reliable and high-yielding route to C7-substituted indazoles that is largely inaccessible to the C4 position.

  • The C4 position's reactivity is more nuanced and is typically addressed through transition metal-catalyzed C-H functionalization or by constructing the ring with the desired C4-substituent already in place. Its functionalization is often influenced by the electronic nature of substituents at other positions on the ring.

For the medicinal chemist, the choice of strategy is clear. When a C7-substituted derivative is the target, N1-directed metalation is the most robust and predictable method. For C4-substituted analogues, one must rely on the more intricate rules of transition metal catalysis or embark on a multi-step synthesis of a pre-functionalized core. This fundamental understanding of regioselectivity is essential for the efficient development of novel indazole-based therapeutics.

References

  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support Center.
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  • O'Donovan, D. H. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Sharma, A. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
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  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Perez, M. A. et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.
  • Tandon, R. et al. (2021).

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Comparative

A Comparative Benchmarking Guide to the Synthetic Routes of 2-Methyl-2H-Indazole

Introduction: The Significance of the 2-Methyl-2H-Indazole Scaffold The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Methyl-2H-Indazole Scaffold

The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2][3] Specifically, the 2-substituted-2H-indazole isomer is a critical component in several approved drugs, such as the anti-cancer agent Pazopanib.[4] The precise placement of the methyl group at the N2 position is crucial for its biological activity, making the regioselective synthesis of 2-methyl-2H-indazole a topic of significant interest for researchers and drug development professionals.[4]

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 2-methyl-2H-indazole. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols for key methodologies, and offer a critical evaluation of their respective strengths and weaknesses to empower chemists in selecting the optimal route for their research and development needs.

Strategic Approaches to 2-Methyl-2H-Indazole Synthesis

The synthesis of 2-methyl-2H-indazole can be broadly categorized into two main strategies: the direct, post-annulative N-methylation of a pre-formed indazole core and the de novo construction of the bicyclic ring system with the N2-methyl group installed from the outset. The choice between these strategies is often dictated by factors such as the availability of starting materials, desired scale, and the need for regiochemical purity.

cluster_0 Synthetic Strategies for 2-Methyl-2H-Indazole Direct N-Methylation Direct N-Methylation Regioselectivity Challenge (N1 vs. N2) Regioselectivity Challenge (N1 vs. N2) Direct N-Methylation->Regioselectivity Challenge (N1 vs. N2) Key Hurdle De Novo Synthesis De Novo Synthesis Controlled Ring Construction Controlled Ring Construction De Novo Synthesis->Controlled Ring Construction Inherent Regiocontrol

Caption: High-level overview of the two primary synthetic strategies for 2-methyl-2H-indazole.

Route 1: Direct N-Methylation of Indazole

The most straightforward conceptual approach to 2-methyl-2H-indazole is the direct methylation of the commercially available 1H-indazole. However, this route is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of 1-methyl-1H-indazole and the desired 2-methyl-2H-indazole.[4] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the reaction conditions employed.[5]

The Challenge of Regioselectivity

The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[4][6] Consequently, reaction conditions that allow for thermodynamic equilibration, such as the use of strong, non-nucleophilic bases in aprotic solvents, tend to favor the formation of the N1-methylated isomer.[4][7][8] Achieving high selectivity for the kinetically favored N2-isomer requires careful optimization of the methylating agent, base, and solvent system.

Method A: Kinetically Controlled N2-Methylation with Dimethyl Carbonate

This method leverages a kinetically controlled process to favor the formation of the N2-methylated product. Dimethyl carbonate (DMC) is a relatively safe and environmentally benign methylating agent.

Experimental Protocol:

  • To a solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add triethylenediamine (DABCO) (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and add water to precipitate the product.

  • Collect the solid by filtration and dry to yield 2-methyl-2H-indazole.

Method B: Highly Regioselective N2-Methylation using Methyl 2,2,2-Trichloroacetimidate

This protocol employs methyl 2,2,2-trichloroacetimidate as the methylating agent under acidic conditions, which has been shown to provide excellent regioselectivity for the N2 position across a range of indazole derivatives.[6][9] The proposed mechanism involves the activation of the trichloroacetimidate by the acid, followed by nucleophilic attack from the N2-nitrogen of the indazole.

Experimental Protocol:

  • Dissolve 1H-indazole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoromethanesulfonic acid (1.0 eq) to the solution and stir at room temperature.

  • Add a solution of methyl 2,2,2-trichloroacetimidate (1.2 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-2H-indazole.

cluster_1 Direct N-Methylation Workflow Indazole Indazole Reaction Reaction (Control of Conditions) Indazole->Reaction Methylating_Agent Methylating Agent + Base/Acid Methylating_Agent->Reaction Product_Mixture N1- and N2-Methylated Indazole Mixture Reaction->Product_Mixture Purification Chromatographic Separation Product_Mixture->Purification 2_Methyl_2H_Indazole 2-Methyl-2H-Indazole Purification->2_Methyl_2H_Indazole

Caption: A generalized workflow for the direct N-methylation of indazole, highlighting the critical purification step.

Route 2: De Novo Synthesis of the 2-Methyl-2H-Indazole Ring

De novo synthetic strategies offer the advantage of building the 2-methyl-2H-indazole scaffold with inherent regiocontrol, thereby avoiding the separation of isomers often encountered in the direct methylation approach.

Method C: The Cadogan Reductive Cyclization

The Cadogan reaction is a classic and robust method for the synthesis of 2H-indazoles.[1][10] This approach involves the reductive cyclization of an ortho-nitrobenzylideneamine, which is readily prepared from the condensation of 2-nitrobenzaldehyde and methylamine. The deoxygenation of the nitro group, typically with a trivalent phosphorus reagent like triethyl phosphite, generates a nitrene intermediate that undergoes intramolecular cyclization to form the N-N bond.

Experimental Protocol:

Step 1: Synthesis of N-(2-nitrobenzylidene)methanamine

  • Dissolve 2-nitrobenzaldehyde (1.0 eq) and methylamine (1.0 eq, typically as a solution in ethanol or THF) in ethanol.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to induce crystallization of the imine product.

  • Collect the solid by filtration and wash with cold ethanol. The crude imine is often used directly in the next step.

Step 2: Reductive Cyclization

  • To a solution of the crude N-(2-nitrobenzylidene)methanamine from the previous step in a high-boiling solvent such as toluene or xylene, add triethyl phosphite (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 130-160 °C) for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to afford 2-methyl-2H-indazole.

Method D: The Davis-Beirut Reaction

The Davis-Beirut reaction provides a direct route to 2H-indazoles through the base-mediated N-N bond-forming heterocyclization of N-substituted 2-nitrobenzylamines.[1][11] This method is attractive due to its operational simplicity and the use of readily available starting materials.

Experimental Protocol:

  • Prepare N-methyl-1-(2-nitrophenyl)methanamine by reductive amination of 2-nitrobenzaldehyde with methylamine.

  • Dissolve the N-methyl-1-(2-nitrophenyl)methanamine (1.0 eq) in a suitable solvent such as DMSO.

  • Add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (KOH) (excess).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methyl-2H-indazole.

cluster_2 De Novo Synthesis Workflow (Cadogan Reaction Example) 2_Nitrobenzaldehyde 2-Nitrobenzaldehyde Condensation Condensation 2_Nitrobenzaldehyde->Condensation Methylamine Methylamine Methylamine->Condensation Imine_Intermediate N-(2-nitrobenzylidene)methanamine Condensation->Imine_Intermediate Reductive_Cyclization Reductive Cyclization (e.g., P(OEt)3) Imine_Intermediate->Reductive_Cyclization 2_Methyl_2H_Indazole 2-Methyl-2H-Indazole Reductive_Cyclization->2_Methyl_2H_Indazole

Caption: A representative workflow for the de novo synthesis of 2-methyl-2H-indazole via the Cadogan reaction.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors, including yield, purity, cost, safety, and scalability. The following table provides a comparative summary of the discussed methods.

Synthetic Route Key Reagents Typical Yield Regioselectivity (N2:N1) Advantages Disadvantages Scalability
Direct N-Methylation (Method A) Indazole, Dimethyl Carbonate, DABCOModerateModerate to GoodUses a green methylating agent.Requires reflux conditions; regioselectivity can be variable.Moderate
Direct N-Methylation (Method B) Indazole, Methyl 2,2,2-Trichloroacetimidate, TfOH75-97%[6][9]ExcellentHigh regioselectivity; mild reaction conditions.Trichloroacetimidate is a specialized reagent; requires strong acid.Good
De Novo Synthesis (Method C) 2-Nitrobenzaldehyde, Methylamine, P(OEt)₃Good to ExcellentExcellent (Inherent)High regioselectivity; uses readily available starting materials.High temperatures required; phosphine reagents can be toxic.Good, with safety considerations.[7]
De Novo Synthesis (Method D) N-methyl-1-(2-nitrophenyl)methanamine, Base (DBU/KOH)GoodExcellent (Inherent)Operationally simple; mild conditions.Requires pre-synthesis of the benzylamine precursor.Moderate to Good

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and regioselectivity are paramount, the direct N2-methylation using methyl 2,2,2-trichloroacetimidate (Method B) stands out as a highly effective and reliable method. Its mild reaction conditions and excellent control over regiochemistry make it an attractive choice for the synthesis of 2-methyl-2H-indazole and its derivatives.

For larger-scale production, the de novo synthesis via the Cadogan reductive cyclization (Method C) offers a compelling alternative. While it involves higher temperatures and requires careful handling of phosphine reagents, its use of inexpensive and readily available starting materials makes it a potentially more cost-effective option for manufacturing.

The development of more sustainable and scalable methods for the synthesis of 2-methyl-2H-indazole remains an active area of research. As our understanding of reaction mechanisms and catalyst design continues to evolve, we can anticipate the emergence of even more efficient and environmentally benign routes to this important pharmaceutical building block.

References

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
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  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
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  • Chaudhari, K. D. (2019). Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches, 6(6), 179-195.
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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Proper Disposal of 7-(1-Aminoethyl)-2-methyl-2H-indazole

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 7-(1-Aminoethyl)-2-methyl-2H-indazole. The procedures outlined herein are designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 7-(1-Aminoethyl)-2-methyl-2H-indazole. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety Briefing & Hazard Assessment

Before handling or preparing for disposal, it is imperative to recognize that 7-(1-Aminoethyl)-2-methyl-2H-indazole, like many indazole derivatives, must be managed as a hazardous chemical waste.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a conservative approach based on the hazard profiles of structurally similar indazole and aminoethyl compounds is scientifically prudent and essential for safety.

The primary operational directive is to treat this compound as hazardous waste at all times. All chemical products should be handled with the recognition of "having unknown hazards and toxicity."[2]

Inferred Hazard Profile

The following table summarizes the likely hazards associated with 7-(1-Aminoethyl)-2-methyl-2H-indazole, extrapolated from data on analogous compounds. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard StatementClassificationRationale & Precautionary Action
H302: Harmful if swallowed Acute Toxicity, OralDo not eat, drink, or smoke when handling. Wash hands thoroughly after use. If ingested, seek immediate medical attention and call a poison center.[1][3]
H315: Causes skin irritation Skin Corrosion/IrritationAvoid all skin contact. Wear chemically resistant gloves and a lab coat. If contact occurs, wash the affected area with plenty of soap and water. Remove and decontaminate clothing before reuse.[1][3]
H319: Causes serious eye irritation Serious Eye Damage/IrritationWear chemical safety goggles or a face shield. If contact with eyes occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][3]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single ExposureHandle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. If inhaled, move the person to fresh air and keep them comfortable for breathing.[1]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of 7-(1-Aminoethyl)-2-methyl-2H-indazole is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sewer system.[4][6]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the correct PPE. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide and ensure the use of appropriate PPE.[7]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Step 2: Waste Segregation at the Point of Generation

Chemical waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[6]

  • Causality: The primary reason for immediate segregation is to prevent accidental and dangerous chemical reactions. Never mix 7-(1-Aminoethyl)-2-methyl-2H-indazole waste with other waste streams, particularly strong oxidizing agents, acids, or bases, unless you have explicit compatibility data.[8][9]

  • Procedure: Designate a specific, labeled container solely for this waste.

Step 3: Select a Compliant Waste Container

The integrity of the waste container is a cornerstone of safe temporary storage.

  • OSHA Requirements: Containers must be chemically compatible with the waste, free from damage, and possess a secure, leak-proof closure.[6]

  • Best Practice: Use a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is clean and dry before adding waste. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]

Step 4: Execute Proper Hazardous Waste Labeling

Accurate labeling is a strict regulatory requirement and a critical safety communication tool.[4]

  • Procedure: Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.

  • Required Information: [4][8]

    • The words "HAZARDOUS WASTE" .

    • The full, unabbreviated chemical name: "7-(1-Aminoethyl)-2-methyl-2H-indazole" . For mixtures, list all components and their approximate percentages.

    • The accumulation start date (the date the first waste was added).

    • The physical state (solid/liquid) and relevant hazard characteristics (e.g., Toxic, Irritant).

    • The name and contact information of the Principal Investigator and the laboratory location (building and room number).

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location where waste is collected before being moved to a central storage area.

  • Regulatory Framework: EPA regulations allow generators to accumulate up to 55 gallons of hazardous waste in an SAA that is at or near the point of generation and under the control of the operator.[10]

  • Operational Mandates:

    • Keep the waste container tightly closed at all times, except when adding waste.[8]

    • Store the container in a designated secondary containment bin to capture any potential leaks.

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[6][8]

Step 6: Arrange for Final Disposal

Final disposal must be conducted by a licensed hazardous waste management company.

  • Procedure: Once the container is 90% full or within six months of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6][8]

  • Causality: EHS professionals are trained to manage the logistics of waste consolidation, transportation, and disposal in compliance with all federal, state, and local regulations, ensuring a "cradle-to-grave" chain of custody as mandated by the RCRA.[5]

Emergency Procedures: Spill Management

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure PPE: Don appropriate PPE as described above.

  • Containment: Cover the spill with an inert absorbent material, such as sand or vermiculite.[9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7-(1-Aminoethyl)-2-methyl-2H-indazole.

G Disposal Workflow for 7-(1-Aminoethyl)-2-methyl-2H-indazole cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Containment cluster_storage Storage & Final Disposal A Assess Hazards (Treat as Toxic/Irritant) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compliant Container (HDPE, Leak-Proof, <90% Full) B->C Begin Waste Generation D Segregate Waste (No Mixing with Incompatibles) C->D E Affix 'HAZARDOUS WASTE' Label (Complete All Fields) D->E F Store in SAA (Secondary Containment, Closed Lid) E->F G Conduct Weekly Inspections F->G H Contact EHS for Pickup (When Full or at 6 Months) G->H I EHS Manages Final Disposal (Licensed Vendor) H->I Spill Spill Occurs Spill_Proc Follow Spill Management Protocol (Contain, Collect, Clean) Spill->Spill_Proc Spill_Proc->E Collect Waste

Caption: A logical workflow for the safe and compliant disposal of chemical waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals.
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Handling

Personal protective equipment for handling 7-(1-Aminoethyl)-2-methyl-2H-indazole

Essential Safety and Handling Guide for 7-(1-Aminoethyl)-2-methyl-2H-indazole For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 7-(1-Aminoethyl)-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 7-(1-Aminoethyl)-2-methyl-2H-indazole, a novel research compound. Due to the absence of specific safety data for this molecule, the following recommendations are based on the potential hazards associated with its core chemical structures: the indazole scaffold and a primary aminoethyl group. It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile informed by these known structural alerts.

Understanding the Potential Hazards

The risk assessment for 7-(1-Aminoethyl)-2-methyl-2H-indazole is derived from the functional groups present in its structure.

  • Indazole Core: Indazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities.[1] While this is beneficial for drug discovery, it also means they can have significant physiological effects. Some indazole-containing compounds may be toxic or have unknown long-term health effects.[1]

  • Primary Aromatic Amine Moiety: Aromatic amines, as a class, are known to present a range of health hazards.[2] They can be readily absorbed through the skin and may cause irritation, sensitization, and in some cases, have mutagenic or carcinogenic properties.[3][4] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[5]

Given these potential risks, a conservative approach to handling, with a high level of containment and personal protection, is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 7-(1-Aminoethyl)-2-methyl-2H-indazole.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashes.Must comply with EN166 or OSHA 29 CFR 1910.133 standards to protect against splashes and airborne particles.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).It is crucial to select gloves with an appropriate breakthrough time for the solvents being used. Always inspect gloves for any signs of degradation before use.[6][7]
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.A buttoned lab coat provides a barrier against accidental skin contact.[6]
Respiratory Protection All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[6][7]
Operational and Handling Plan: A Step-by-Step Approach

Adherence to a strict operational protocol is critical to minimize exposure and prevent contamination.

3.1. Engineering Controls and Work Area Preparation

  • Chemical Fume Hood: All weighing and handling of solid 7-(1-Aminoethyl)-2-methyl-2H-indazole and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]

  • Ventilation: Ensure adequate general laboratory ventilation.[10]

  • Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[10][11]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before starting, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the solid from becoming airborne.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations: Conduct all subsequent experimental steps within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[12]

Decontamination and Disposal Plan

Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.

4.1. Decontamination

  • Surfaces: Decontaminate all surfaces that may have come into contact with the compound. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is recommended.

  • Equipment: All glassware and equipment should be thoroughly rinsed with an appropriate solvent. The initial rinseate should be collected as hazardous waste.[13]

4.2. Waste Disposal

  • Segregation: All waste contaminated with 7-(1-Aminoethyl)-2-methyl-2H-indazole, including solid waste, solutions, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.[14] Do not mix with other waste streams unless compatibility has been confirmed.[15]

  • Containerization: Use a container that is compatible with the waste and can be securely sealed.[16] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[16]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[9][13]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. Exposure Response

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][12] Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.

5.2. Spill Response

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[17]

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[17]

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.[18]

    • Close the doors to the affected area to contain any vapors.[18]

    • Contact your institution's EHS or emergency response team immediately.[17][18] Do not attempt to clean up a large spill yourself.

Workflow and Emergency Response Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment disp_decon Decontaminate Surfaces & Equipment handle_experiment->disp_decon disp_waste Collect & Label Hazardous Waste disp_decon->disp_waste disp_contact Contact EHS for Disposal disp_waste->disp_contact emergency_spill Spill Occurs spill_small Small Spill in Hood emergency_spill->spill_small Small spill_large Large Spill / Outside Hood emergency_spill->spill_large Large emergency_exposure Exposure Occurs exposure_action Administer First Aid emergency_exposure->exposure_action spill_small_action Contain, Absorb, Clean spill_small->spill_small_action spill_large_action Evacuate & Call EHS spill_large->spill_large_action exposure_medical Seek Immediate Medical Attention exposure_action->exposure_medical

Caption: Workflow for handling 7-(1-Aminoethyl)-2-methyl-2H-indazole and emergency response procedures.

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